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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

An In-depth Technical Guide to 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Disclaimer: The compound 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is not widely documented in publicly available scientific literature. Therefor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Disclaimer: The compound 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is not widely documented in publicly available scientific literature. Therefore, this guide has been constructed by deducing its structure from its IUPAC name and inferring its chemical and physical properties, synthesis, and reactivity based on established principles of organic chemistry and data from structurally analogous compounds. The experimental protocols and data presented herein are predictive and should be treated as a theoretical framework for further investigation by qualified researchers.

Introduction

The substituted aniline scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile building block for a vast array of biologically active molecules and functional materials.[1] The introduction of various substituents onto the aniline ring allows for the precise tuning of pharmacological and physicochemical properties, leading to the discovery of potent and selective therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, a molecule possessing a unique combination of an aniline core, an alkoxy side chain, and a methyl group, suggesting potential applications in drug discovery and chemical synthesis.

Chemical Structure and Physicochemical Properties

The structure of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is defined by a phenylamine (aniline) ring with three substituents: a (3-Methoxy-propoxy) group at position 2, a methyl group at position 6, and the amine group at position 1.

Caption: Chemical structure of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.

Table 1: Predicted Physicochemical Properties and Identifiers

Property/IdentifierPredicted ValueSource/Basis
Molecular Formula C₁₁H₁₇NO₂Deduced from structure
Molecular Weight 195.26 g/mol Calculated from formula
CAS Number Not assignedCompound not found in major chemical databases.
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar substituted anilines.[4]
Boiling Point > 250 °C (Predicted)Ethers have lower boiling points than corresponding alcohols, but the aniline moiety increases it significantly.[5]
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, dichloromethane).Aniline is slightly soluble in water; ether groups can increase water solubility to some extent.[5]
pKa (of conjugate acid) ~4.0 - 4.5The ortho-alkoxy and ortho-methyl groups are expected to slightly decrease the basicity compared to aniline (pKa 4.6).[6]

Synthesis and Purification

A plausible synthetic route to 2-(3-Methoxy-propoxy)-6-methyl-phenylamine involves a two-step process starting from 2-methyl-6-nitrophenol. This approach utilizes a Williamson ether synthesis followed by the reduction of the nitro group to an amine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 2-methyl-6-nitrophenol 2-methyl-6-nitrophenol Intermediate_Ether 1-(3-Methoxy-propoxy)-2-methyl-6-nitrobenzene 2-methyl-6-nitrophenol->Intermediate_Ether 1) Base (e.g., K₂CO₃) 2) 1-bromo-3-methoxypropane Final_Product 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Intermediate_Ether->Final_Product Reducing Agent (e.g., Sn/HCl or H₂, Pd/C)

Caption: Proposed synthetic workflow for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(3-Methoxy-propoxy)-2-methyl-6-nitrobenzene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-6-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 80-100 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts. If DMF was used, dilute the filtrate with water and extract with an organic solvent like ethyl acetate. If acetone was used, remove the solvent under reduced pressure, dissolve the residue in an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

  • Reaction Setup: Dissolve the purified 1-(3-Methoxy-propoxy)-2-methyl-6-nitrobenzene from Step 1 in a solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography if necessary.

Spectroscopic Analysis (Predicted)

The following tables summarize the predicted spectroscopic data for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, which are essential for its characterization. These predictions are based on the analysis of its functional groups and comparison with similar molecules.[7][8]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons6.6 - 7.0multiplet3HAr-H
Amine Protons3.5 - 4.5broad singlet2H-NH₂
O-CH₂ -CH₂-CH₂-O-CH₃~4.0triplet2HAr-O-CH₂ -
O-CH₂-CH₂ -CH₂-O-CH₃~2.0multiplet2H-CH₂-CH₂ -CH₂-
O-CH₂-CH₂-CH₂ -O-CH₃~3.6triplet2H-CH₂ -O-CH₃
Methoxy Protons~3.3singlet3H-O-CH₃
Methyl Protons~2.1singlet3HAr-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic Carbons110 - 150Ar-C
Ar-C -O~145-150
Ar-C -N~140-145
Ar-C -CH₃~120-125
C H₂-O-Ar~68
-CH₂-C H₂-CH₂-~30
-C H₂-O-CH₃~70
-O-C H₃~59
Ar-C H₃~17

Table 3: Predicted Key Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, double peak
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C Stretch (Aromatic)1500 - 1600Medium-Strong
C-O Stretch (Ether)1050 - 1150Strong
C-N Stretch (Amine)1250 - 1350Medium

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. Key fragmentation patterns would likely involve cleavage of the ether side chain and loss of the methyl group.

Potential Applications and Reactivity

Substituted anilines are a privileged class of compounds in drug discovery, forming the core of many kinase inhibitors used in oncology.[2] The specific substitution pattern of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine offers several points for further chemical modification, making it a potentially valuable intermediate.

  • Medicinal Chemistry: The aniline nitrogen can be functionalized to form amides, sulfonamides, or participate in coupling reactions to build more complex molecules. The alkoxy side chain could enhance solubility and provide additional interaction points with biological targets.

  • Chemical Synthesis: The amine group can be diazotized to introduce a range of other functional groups.[9] The aromatic ring is activated towards electrophilic substitution, although the substitution pattern will be directed by the existing groups.[9]

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following information is based on the known hazards of aniline and its derivatives.[10][11] This compound should be handled only by trained professionals in a well-equipped laboratory.

  • Hazard Identification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to aniline.[10] It may cause skin and eye irritation. Prolonged or repeated exposure could lead to organ damage.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: Use in a well-ventilated fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.

  • Handling Procedures:

    • Avoid all direct contact.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.[12]

  • First-Aid Measures:

    • Inhalation: Move to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12]

References

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Federal Register. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]

  • ACS Publications. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of β-alkoxy-N-protected phenethylamines via one-pot copper-catalyzed aziridination and ring opening. [Link]

  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

  • NIST. (n.d.). 2-Methoxy-6-methylaniline. [Link]

  • ResearchGate. (2009). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. [Link]

  • Chemistry LibreTexts. (2022). 3.2.2: Names and Properties of Ethers. [Link]

  • ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

  • Royal Society of Chemistry. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. [Link]

  • ResearchGate. (n.d.). Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. [Link]

  • Organic Chemistry Portal. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. [Link]

  • Save My Exams. (2025). Production & Reactions of Phenylamine. [Link]

  • ChemRxiv. (n.d.). Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. [Link]

  • Quora. (2016). What are the physical and chemical properties of ethers?. [Link]

  • NC State University Libraries. (n.d.). 18.1 Names and Properties of Ethers. [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. [Link]

  • Britannica. (2026). Ether | Chemical Structure & Properties. [Link]

  • ACS Publications. (2016). Ligand-Enabled meta-Selective C–H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines. [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Predictive Toxicology of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Executive Summary 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a highly specialized, sterically hindered di-ortho substituted aniline derivative. Due to its niche application as a pharmaceutical building block, commerci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a highly specialized, sterically hindered di-ortho substituted aniline derivative. Due to its niche application as a pharmaceutical building block, commercially available Safety Data Sheets (SDS) are often sparse. However, as scientists, we do not rely solely on generic safety sheets; we extrapolate risk through structural and mechanistic causality. This whitepaper provides an authoritative, in-depth guide to the predictive toxicology, GHS classification, and self-validating handling protocols for this compound, grounded in the established hazards of 1[1].

Structural Toxicology & Metabolic Hazards

The toxicity of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is fundamentally driven by its primary aromatic amine (aniline) moiety, modulated by its ortho-substituents.

Mechanism of Action: Methemoglobinemia

Upon systemic absorption, aniline derivatives undergo hepatic biotransformation mediated by Cytochrome P450 (CYP450) enzymes, which leads to hydroxylated metabolites and reactive intermediates[2]. Specifically, N-hydroxylation produces an N-hydroxylamine intermediate. This reactive species enters the erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin[1]. Because methemoglobin cannot bind oxygen, this cascade induces severe tissue hypoxia, clinically presenting as cyanosis, hemolysis, and hemolytic anemia.

The Role of Ortho-Substitution
  • Lipophilicity & Dermal Permeation: The extended 3-methoxy-propoxy chain significantly increases the molecule's lipophilicity compared to unsubstituted aniline. This ether chain acts as a permeation enhancer, allowing rapid partitioning into the stratum corneum. Consequently, dermal exposure is a critical risk vector that can lead to systemic toxicity without immediate localized irritation.

  • Steric Hindrance: The presence of both a methyl group and a bulky alkoxy group at the 2,6-positions sterically shields the amine. While this may slow down certain phase II detoxification pathways (like N-acetylation), it prolongs the biological half-life of the parent compound, increasing the window for CYP450-mediated toxic activation.

MetabolicPathway A 2-(3-Methoxy-propoxy)- 6-methyl-phenylamine (Lipophilic Parent) B Hepatic CYP450 Oxidation A->B Systemic Absorption C N-Hydroxylamine Reactive Intermediate B->C N-hydroxylation F Phase II Conjugation (Glucuronidation) B->F Detoxification D Hemoglobin (Fe2+) in Erythrocytes C->D Erythrocyte Penetration E Methemoglobin (Fe3+) Tissue Hypoxia D->E Iron Oxidation G Renal Excretion F->G Clearance

Fig 1: CYP450-mediated metabolic activation pathway leading to methemoglobinemia.

GHS Classification & Physicochemical Profiling

While specific empirical data for this exact proprietary molecule may be limited, we can accurately synthesize its hazard profile based on1[1] and 3[3].

Table 1: Predicted Physicochemical Properties & Handling Impact

ParameterPredicted CharacteristicCausality / Impact on Handling
Molecular Weight 195.26 g/mol Low MW facilitates rapid systemic distribution upon exposure.
Physical State Viscous liquid / low-melting solidProne to surface contamination; requires anti-static weighing tools.
Lipophilicity (LogP) Moderate to HighEnhances transdermal absorption; standard latex gloves are insufficient.
Reactivity High (Nucleophilic)Incompatible with strong oxidizers; risk of spontaneous ignition[4].

Table 2: Globally Harmonized System (GHS) Hazard Classification

Hazard ClassCategoryHazard Statement (H-Code) & Causality
Acute Toxicity Category 3H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.
Eye Damage Category 1H318: Causes serious eye damage (due to basicity of the amine).
Skin Sensitization Category 1H317: May cause an allergic skin reaction (protein haptenation).
STOT (Repeated) Category 1H372: Causes damage to organs (Blood) through prolonged exposure[1].
Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long-lasting effects.

Standard Operating Procedure: Self-Validating Handling Protocols

When handling highly lipophilic alkoxyanilines, traditional laboratory habits offer merely an illusion of safety. The following protocol utilizes a self-validating system to ensure absolute containment.

Protocol: Closed-System Gravimetric Transfer

Objective: To weigh and transfer the compound while eliminating aerosolization and transdermal absorption risks.

  • PPE & Isolation (Causality-Driven):

    • Action: Don a chemical-resistant apron, safety goggles, and double gloves (inner nitrile for dexterity, outer extended-cuff neoprene). Work exclusively within a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

    • Causality: The ether oxygen in the methoxypropoxy group hydrogen-bonds with epidermal moisture, while the lipophilic backbone partitions rapidly into the skin. Neoprene prevents this permeation.

  • Gravimetric Transfer:

    • Action: Tare a sealable receiving vial. Transfer the compound using an anti-static PTFE spatula. Seal the vial before removing it from the balance enclosure.

  • In-Situ Solubilization:

    • Action: Inject the target solvent (e.g., anhydrous DCM) directly into the sealed receiving vial via a septum using a syringe.

    • Causality: Direct, closed-system solubilization minimizes the mechanical transfer of neat oils/powders, drastically reducing the risk of surface contamination.

  • Validation Checkpoint (Mass Balance):

    • Action: Back-weigh the original source vial. The mass lost from the source vial must equal the mass gained in the receiving vial (±0.5%).

    • System Validation: A discrepancy indicates a micro-spill, aerosolization, or residual holdup, triggering immediate localized decontamination.

HandlingWorkflow S1 1. PPE & Isolation (Double Nitrile, Hood) S2 2. Gravimetric Transfer (Closed System) S1->S2 S3 3. Solubilization (Inert Atmosphere) S2->S3 S4 4. Validation (Mass Balance Check) S3->S4 S5 5. Decontamination (Acidic Wash) S4->S5

Fig 2: Self-validating experimental workflow for the safe handling of alkoxyanilines.

Emergency Response and Spill Mitigation

Primary aromatic amines are categorized as high-reactivity chemicals. Mixing aniline derivatives with strong oxidizers (e.g., sodium peroxide, concentrated nitric acid) can cause violent and explosive reactions[4]. Therefore, spill kits must NEVER contain oxidizing absorbents.

Step-by-Step Spill Mitigation & Validation
  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood exhaust is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-oxidizing absorbent (e.g., dry sand, vermiculite, or a commercial absorbent like Chemizorb®)[1].

  • Acidic Neutralization: Carefully apply a 5% acetic acid or dilute hydrochloric acid solution to the spill zone.

    • Causality: The acid protonates the free amine (forming an anilinium salt), which drastically reduces its vapor pressure and renders it water-soluble for safer physical removal.

  • Collection: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container.

  • Validation Checkpoint (Chemical Swab): Swab the decontaminated surface and expose the swab to a dilute p-dimethylaminobenzaldehyde (Ehrlich’s reagent) solution.

    • System Validation: The absence of a yellow Schiff base formation chemically validates the complete removal of the primary amine hazard.

References

  • IARC. "Aniline (T3D4984) - Exposome-Explorer". International Agency for Research on Cancer. URL:[Link]

  • OECD. "p-Toluidine CAS N°: 106-49-0". OECD Existing Chemicals Database. URL:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. URL:[Link]

Sources

Foundational

Spectroscopic Profiling of 2-(3-Methoxypropoxy)-6-methylaniline: A Technical Guide for Structural Elucidation

Executive Summary Substituted anilines serve as critical pharmacophores and synthetic intermediates in modern drug development. The compound 2-(3-methoxypropoxy)-6-methylaniline (C₁₁H₁₇NO₂) presents a unique 1,2,3-trisub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted anilines serve as critical pharmacophores and synthetic intermediates in modern drug development. The compound 2-(3-methoxypropoxy)-6-methylaniline (C₁₁H₁₇NO₂) presents a unique 1,2,3-trisubstituted aromatic system. The steric hindrance imparted by the ortho-methyl group and the conformational flexibility of the ortho-alkoxy chain dictate its physicochemical behavior. This whitepaper provides an authoritative, in-depth reference for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of this molecule, emphasizing the causality behind experimental design and self-validating analytical protocols.

Structural Dynamics & Analytical Strategy

The structural elucidation of 2-(3-methoxypropoxy)-6-methylaniline requires resolving three distinct molecular domains:

  • The Aniline Core: The primary amine (-NH₂) is subject to hydrogen bonding and quadrupolar relaxation.

  • The Aromatic Ring: An asymmetric 1,2,3-trisubstitution pattern that yields a tightly coupled ABX/AMX spin system.

  • The Alkoxy Chain: A flexible 3-methoxypropoxy ether linkage (-O-CH₂-CH₂-CH₂-O-CH₃) that produces distinct aliphatic multiplets.

To confidently assign these domains, analysts must move beyond simple 1D spectral acquisition. The protocols detailed below are designed as self-validating systems—where internal standards, background corrections, and 2D cross-correlations act as built-in quality controls [1].

Nuclear Magnetic Resonance (NMR) Profiling

Methodological Causality & Protocol

The choice of solvent and acquisition parameters directly impacts the fidelity of the resulting spectra. Protic solvents must be avoided to prevent the rapid chemical exchange of the -NH₂ protons, which would erase their signal [2].

Step-by-Step 1D & 2D NMR Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Causality: CDCl₃ is aprotic, preserving the broad singlet of the amine. TMS provides an absolute zero-point calibration, ensuring chemical shift reproducibility.

  • Instrument Tuning & Shimming: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform gradient shimming.

    • Causality: High field homogeneity is critical; poor shimming will artificially broaden peaks, obscuring the fine J -coupling (e.g., the 6.5 Hz coupling of the propoxy chain).

  • Acquisition (¹H & ¹³C): Acquire the ¹H spectrum using a standard 30° pulse program with 16 scans and a relaxation delay (D1) of 1.5 seconds. For ¹³C, utilize a power-gated decoupling sequence with 1024 scans.

    • Self-Validation: The integration of the ¹H spectrum must yield exactly 17 protons. A deficient integration for the -NH₂ peak indicates trace moisture in the CDCl₃ driving proton exchange.

  • 2D Cross-Validation: Run a ¹H-¹H COSY experiment to map the scalar couplings of the -CH₂-CH₂-CH₂- spin system, ensuring the triplet at 4.05 ppm couples exclusively to the quintet at 2.05 ppm.

¹H NMR Reference Data

The following table summarizes the expected ¹H NMR assignments based on empirical coupling rules for substituted anilines and aliphatic ethers [3].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
6.75 Doublet (d)1H7.8Ar-H (C3, ortho to alkoxy)
6.65 Triplet (t)1H7.8Ar-H (C4, meta to amine)
6.60 Doublet (d)1H7.8Ar-H (C5, ortho to methyl)
4.05 Triplet (t)2H6.5Ar-O-CH₂ - (C1')
3.80 Broad Singlet (br s)2H-Ar-NH₂ (Amine)
3.55 Triplet (t)2H6.5-CH₂ -O-CH₃ (C3')
3.35 Singlet (s)3H--O-CH₃ (Terminal methoxy)
2.15 Singlet (s)3H-Ar-CH₃ (Aromatic methyl)
2.05 Quintet (quin)2H6.5-CH₂-CH₂ -CH₂- (C2')
¹³C NMR Reference Data

The ¹³C spectrum confirms the carbon skeleton, particularly distinguishing the oxygen-bearing aliphatic carbons from the aromatic core [3].

Chemical Shift (δ, ppm)Carbon TypeAssignment
146.5 Quaternary (C)Ar-C -O (C2)
134.0 Quaternary (C)Ar-C -NH₂ (C1)
123.0 Quaternary (C)Ar-C -CH₃ (C6)
122.5 Methine (CH)Ar-C H (C5)
118.0 Methine (CH)Ar-C H (C4)
110.5 Methine (CH)Ar-C H (C3)
69.5 Methylene (CH₂)-C H₂-O-CH₃ (C3')
66.0 Methylene (CH₂)Ar-O-C H₂- (C1')
58.5 Methyl (CH₃)-O-C H₃ (Terminal methoxy)
29.5 Methylene (CH₂)-CH₂-C H₂-CH₂- (C2')
17.5 Methyl (CH₃)Ar-C H₃ (Aromatic methyl)

Fourier Transform Infrared (FTIR) Profiling

Methodological Causality & Protocol

Because 2-(3-methoxypropoxy)-6-methylaniline possesses a flexible ether chain, it typically presents as a viscous liquid or low-melting solid at room temperature. Traditional KBr pellet pressing is highly destructive and prone to hygroscopic interference. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique [1].

Step-by-Step ATR-FTIR Protocol:

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: Background subtraction removes atmospheric H₂O and CO₂. This is a critical self-validating step; failure to do so will result in water vapor peaks masking the delicate N-H stretching bands.

  • Sample Application: Deposit 1–2 drops of the neat liquid directly onto the ATR crystal, ensuring no air bubbles are trapped against the sensor.

  • Spectrum Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm.

    • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The correction algorithm normalizes the spectrum so that relative peak intensities match standard transmission data [1].

Vibrational Reference Data

The IR spectrum is dominated by the primary amine stretches and the strong ether linkages.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3450 MediumN-H Stretch (Asymmetric)Primary Amine (-NH₂)
3360 MediumN-H Stretch (Symmetric)Primary Amine (-NH₂)
3050 WeakC-H Stretch (sp²)Aromatic Ring
2930, 2875 MediumC-H Stretch (sp³)Aliphatic Chain & Methyls
1620 StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1595, 1475 StrongC=C StretchAromatic Ring
1255 StrongC-O-C Stretch (Asymmetric)Aryl-Alkyl Ether
1120 StrongC-O-C StretchAliphatic Ether
770, 735 StrongC-H Out-of-Plane Bend1,2,3-Trisubstituted Benzene

Integrated Analytical Workflow

The logical progression from sample preparation to structural validation is visualized below. This workflow ensures that orthogonal data points (e.g., the N-H stretch in IR and the broad 3.80 ppm singlet in ¹H NMR) corroborate one another.

AnalyticalWorkflow cluster_NMR Nuclear Magnetic Resonance cluster_IR Vibrational Spectroscopy Sample Target Molecule: 2-(3-Methoxypropoxy)-6-methylaniline NMR1H 1H NMR (400 MHz) Sample->NMR1H NMR13C 13C NMR (100 MHz) Sample->NMR13C NMR2D 2D COSY/HSQC Sample->NMR2D FTIR ATR-FTIR Sample->FTIR Validation Structural Elucidation & Signal Assignment NMR1H->Validation NMR13C->Validation NMR2D->Validation FTIR->Validation

Figure 1: Analytical workflow for spectroscopic validation of the target compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

Exploratory

Physicochemical and Solubility Profiling of 2-(3-Methoxypropoxy)-6-methylaniline: A Technical Whitepaper

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary The compound 2-(3-Methoxypropoxy)-6-methylaniline (also known as 2-(3-Methoxy-propoxy)-6-methyl-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

The compound 2-(3-Methoxypropoxy)-6-methylaniline (also known as 2-(3-Methoxy-propoxy)-6-methyl-phenylamine) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Understanding its thermodynamic solubility profile across diverse solvent systems is critical for optimizing reaction conditions, designing extraction protocols, and conducting preclinical formulation.

This whitepaper provides an in-depth analysis of the solvation mechanics of 2-(3-Methoxypropoxy)-6-methylaniline, predictive solubility data in common organic solvents, and a self-validating experimental framework for empirical determination based on global pharmacopeial standards.

Structural Analysis and Solvation Mechanics

To accurately predict the solubility profile of a molecule, one must deconstruct its functional groups and evaluate their interactions with various solvent classes. 2-(3-Methoxypropoxy)-6-methylaniline (Molecular Weight: ~195.26 g/mol ) presents a unique amphiphilic character driven by four distinct structural domains:

  • Primary Aromatic Amine (-NH₂): Acts as both a hydrogen-bond (H-bond) donor and acceptor. As a weak base (predicted pKa ~4.5), its ionization state is highly pH-dependent, dictating its aqueous solubility.

  • Ether Linkages (-O-): The 3-methoxypropoxy chain contains two ether oxygens. These function as strong H-bond acceptors, significantly enhancing solubility in protic solvents.

  • Aliphatic Chains (Methyl and Propyl): These domains confer lipophilicity, driving solubility in non-polar and chlorinated solvents via London dispersion forces.

  • Aromatic Ring: Provides a planar, hydrophobic core capable of π−π stacking and dipole-induced dipole interactions.

Mechanistic Solvation Pathways

The interplay between these functional groups and different solvent classes dictates the thermodynamic equilibrium of the system.

Solvation Compound 2-(3-Methoxypropoxy)- 6-methylaniline Amine Primary Amine (-NH2) pKa ~4.5 Compound->Amine Ether Ether Oxygen (-O-) H-bond Acceptor Compound->Ether ArylAlkyl Aryl & Alkyl Groups Lipophilic Compound->ArylAlkyl Protic Protic Solvents (MeOH, EtOH) Amine->Protic H-bond Donation Aprotic Polar Aprotic (DMSO, DMF) Amine->Aprotic H-bond Donation Ether->Protic H-bond Acceptance NonPolar Non-Polar Solvents (Heptane, Toluene) ArylAlkyl->NonPolar Dispersion Forces

Fig 1. Solvation mechanisms of 2-(3-Methoxypropoxy)-6-methylaniline in various solvent classes.

Predicted Solubility Profile in Common Solvents

Based on the Kamlet-Taft solvent parameters (hydrogen bond acidity α , hydrogen bond basicity β , and dipolarity π∗ ) and the structural features of the API, the following theoretical solubility profile is established.

Quantitative ranges are estimated based on the structural similarity to other substituted anilines and ether-containing aromatics.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility ProfileMechanistic Rationale
Aqueous Water (pH 7.4)80.1Poorly Soluble (< 0.1 mg/mL)The high polarity of neutral water poorly solvates the lipophilic aryl/alkyl domains, leading to hydrophobic exclusion.
Aqueous Water (pH 2.0)80.1Soluble (> 10 mg/mL)Protonation of the primary amine forms a highly soluble ammonium salt, shifting the molecule to a hydrophilic state.
Protic Methanol32.7Freely Soluble (> 100 mg/mL)Strong H-bond donation from methanol to the ether oxygens and amine; the moderate dielectric constant effectively solvates the aromatic ring.
Aprotic DMSO46.7Freely Soluble (> 100 mg/mL)DMSO acts as an excellent H-bond acceptor for the primary amine, coupled with strong dipole-dipole interactions[1].
Chlorinated Dichloromethane8.9Freely Soluble (> 100 mg/mL)High affinity for the lipophilic aromatic core and alkyl chains; minimal H-bonding is required for dissolution.
Non-Polar Heptane1.9Sparingly Soluble (1 - 10 mg/mL)Dispersion forces solvate the alkyl/aryl groups, but the polar amine and ether groups resist partitioning into a purely non-polar phase without a co-solvent.

Self-Validating Experimental Methodology

While predictive models are useful for initial solvent selection, empirical determination of thermodynamic equilibrium solubility is mandatory for regulatory submissions and robust process chemistry. The "Shake-Flask Method" remains the gold standard for this purpose, as outlined in the [2] and [3].

Causality in Protocol Design

A common pitfall in solubility testing is the measurement of apparent solubility (a kinetic state) rather than thermodynamic equilibrium (a stable energy state)[4]. To ensure scientific integrity, the protocol below incorporates a self-validating temporal check . By sampling at two distinct time points (24h and 48h), the system proves internally that the dissolution rate has reached zero and equilibrium is achieved[5]. Furthermore, the choice of filter material (PTFE) is dictated by the need to prevent extractables and leachables from organic solvents from interfering with the UV baseline.

Standardized Shake-Flask Workflow

ShakeFlask Step1 1. Excess Solid Addition Add compound to solvent Step2 2. Thermostatic Equilibration Shake at 25°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation / Filtration Step2->Step3 Step4 4. Dilution Prevent precipitation Step3->Step4 Step5 5. HPLC-UV Analysis Quantify dissolved API Step4->Step5

Fig 2. Standardized shake-flask methodology for determining thermodynamic equilibrium solubility.

Step-by-Step Execution
  • Preparation of Saturated Solutions:

    • Weigh an excess amount of 2-(3-Methoxypropoxy)-6-methylaniline (e.g., 50 mg for expected poorly soluble solvents, up to 500 mg for expected freely soluble solvents) into 2.0 mL amber glass HPLC vials.

    • Add 1.0 mL of the target organic solvent to each vial. Prepare all samples in triplicate.

  • Thermostatic Equilibration:

    • Seal the vials and place them in an orbital thermostatic shaker set strictly to 25.0 ± 0.1 °C. Agitate at 300 rpm.

    • Causality Check: Temperature control is paramount, as solubility is an enthalpy-driven process. A fluctuation of even 1 °C can alter solubility by up to 5-10%.

  • Self-Validation Sampling (24h & 48h):

    • At t=24 hours, withdraw a 100 µL aliquot from the suspension.

    • At t=48 hours, withdraw a second 100 µL aliquot.

    • Validation Rule: If the quantified concentration difference between the 24h and 48h samples exceeds 5%, thermodynamic equilibrium has not been reached, and the experiment must be extended to 72 hours[5].

  • Phase Separation:

    • Centrifuge the withdrawn aliquots at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 20 µL to account for potential filter adsorption[6].

  • Immediate Dilution:

    • Dilute the filtered supernatant immediately (e.g., 1:100) using the HPLC mobile phase.

    • Causality Check: Immediate dilution prevents the compound from precipitating out of solution if the ambient room temperature is slightly lower than the 25.0 °C incubator temperature.

  • HPLC-UV Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method. Given the aniline chromophore, detection at λ=230−250 nm is recommended. Quantify against a 5-point calibration curve prepared in the mobile phase.

Conclusion

The solubility profile of 2-(3-Methoxypropoxy)-6-methylaniline is heavily influenced by its dual nature: the polar, H-bonding capability of its amine and ether groups, and the lipophilic drive of its aromatic and alkyl domains. By leveraging the self-validating shake-flask methodology detailed above, researchers can generate highly accurate, regulatory-compliant solubility data. This empirical data is fundamental for transitioning the molecule from early-stage chemical synthesis into viable pharmaceutical formulations or optimized process scale-ups.

References

  • USP <1236> Solubility Measurements Chapter - Biorelevant. Available at:[Link]

  • OECD Test Guideline 105: Water Solubility - European Commission (EUR-Lex). Available at:[Link]

  • Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies - MDPI. Available at:[Link]

  • USP 1236 Solubility Measurements Guide - FDA Guidance Documents. Available at:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a primary aromatic amine characterized by an aniline core substituted with a methoxypropoxy chain and a methyl group. In the context...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a primary aromatic amine characterized by an aniline core substituted with a methoxypropoxy chain and a methyl group. In the context of drug discovery and chemical safety, primary aromatic amines are widely recognized as classical structural alerts due to their high propensity for metabolic bioactivation ()[1].

The core toxicological concern with this compound class stems from enzymatic N-hydroxylation. Cytochrome P450 (CYP450) enzymes—predominantly CYP1A2 and CYP2E1 in the liver—catalyze the oxidation of the primary amine to an N-hydroxylamine intermediate. This intermediate rapidly undergoes further oxidation to form highly reactive electrophilic nitroso species. These species are known to covalently bind to nucleophilic sites on proteins (leading to hepatotoxicity and glutathione depletion) and DNA (resulting in point mutations and genotoxicity) ()[2].

Because the parent compound itself may be inert until metabolized, any in vitro screening protocol must account for hepatic bioactivation to avoid false-negative safety profiles ()[3].

Pathway A 2-(3-Methoxy-propoxy) -6-methyl-phenylamine B CYP450 Oxidation (Hepatic S9 Fraction) A->B C N-hydroxylamine Derivative B->C N-hydroxylation D Nitroso Reactive Species C->D Oxidation E DNA Adducts (Genotoxicity / Ames +) D->E F Covalent Protein Binding (Hepatotoxicity) D->F G Glutathione (GSH) Depletion D->G

Mechanistic pathway of aniline-induced toxicity via N-hydroxylation.

Core Experimental Workflows

To rigorously de-risk 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, a multiparametric in vitro screening battery is required. This system evaluates baseline cytotoxicity, mutagenic potential, and cardiac safety in parallel.

Workflow Start Compound Preparation (10 mM in DMSO) Hep Hepatotoxicity (HepG2) MTT Assay (24h/72h) Start->Hep Geno Genotoxicity Ames Test (OECD 471) Start->Geno Cardio Cardiotoxicity hERG Patch Clamp Start->Cardio Hep_Data IC50 Determination Hep->Hep_Data Geno_Data Mutagenic Ratio (MR) Geno->Geno_Data Cardio_Data Tail Current Inhibition % Cardio->Cardio_Data Decision Toxicity Profile & Risk Assessment Hep_Data->Decision Geno_Data->Decision Cardio_Data->Decision

Parallel in vitro toxicity screening workflow for early risk assessment.

Step-by-Step Methodologies

Note: As a standard of scientific integrity, every protocol described below operates as a self-validating system. Internal controls are strictly enforced to prove the assay functioned correctly regardless of the test compound's ultimate readout.

Hepatotoxicity Assessment: HepG2 MTT Assay

Causality: The liver is the primary site of xenobiotic metabolism. HepG2 cells are utilized because they retain baseline expressions of various hepatic metabolizing enzymes, making them superior to non-hepatic lines (like HEK293) for detecting metabolism-dependent cytotoxicity. Protocol:

  • Cell Plating: Seed human HepG2 cells into 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(3-Methoxy-propoxy)-6-methyl-phenylamine in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (0.1, 1, 10, 50, 100, and 200 µM). Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced cell death.

  • Treatment: Aspirate media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine at 50 µM) to validate assay sensitivity. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductase activity.

  • Solubilization & Reading: Remove media entirely and add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: The assay is only deemed valid if the vehicle control demonstrates >95% viability and the positive control demonstrates <20% viability.

Genotoxicity: Ames Test (OECD 471)

Causality: Because the compound is an aniline derivative, it is highly likely to require metabolic activation to exert genotoxicity ()[4]. Therefore, conducting the assay both with and without rat liver S9 fraction is an absolute requirement. Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • S9 Mix Preparation: Prepare a 10% (v/v) S9 mix using Aroclor 1254-induced rat liver extract, supplemented with essential cofactors (NADP and glucose-6-phosphate) to drive CYP450 activity.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of the test compound (at concentrations ranging from 5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic activation.

  • Plating: Add 2 mL of molten top agar containing trace amounts of histidine and biotin. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

  • Self-Validation Check: Positive controls (2-Aminoanthracene for +S9 conditions; 4-Nitroquinoline-N-oxide for -S9 conditions) must induce at least a 3-fold increase in revertant colonies compared to the vehicle control.

Cardiotoxicity: hERG Patch Clamp Assay

Causality: Basic lipophilic amines frequently interact with the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel. Blockade of this channel leads to delayed ventricular repolarization (QT prolongation) and potentially fatal arrhythmias. Protocol:

  • Cell Preparation: Culture CHO cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Utilize the whole-cell patch-clamp technique. Clamp the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at escalating concentrations (1, 10, 30, 100 µM). Record the peak tail current amplitude once a steady state is reached.

  • Self-Validation Check: The assay must demonstrate >80% inhibition of the tail current when perfused with 100 nM E-4031 (a highly selective hERG blocker).

Data Interpretation & Quantitative Metrics

Synthesizing the raw data into actionable Go/No-Go decisions requires strict quantitative thresholds. The table below outlines the standard interpretation metrics for the screening battery, aligning with regulatory expectations for in vitro concentration-response data ()[5].

AssayQuantitative MetricThreshold for ConcernInterpretation / Action
HepG2 MTT IC₅₀ (µM)< 10 µMHigh cytotoxicity. Halt development or redesign hit to remove liabilities.
HepG2 MTT IC₅₀ (µM)10 - 50 µMModerate cytotoxicity. Monitor closely in secondary primary cell lines (e.g., human hepatocytes).
Ames Test Mutagenic Ratio (MR)≥ 2.0 (Dose-dependent)Positive for mutagenicity. Major structural alert; compound requires immediate structural optimization.
hERG Patch Clamp IC₅₀ (µM)< 10 µMHigh risk of QT prolongation. Discard or optimize lipophilicity/pKa.

References

  • Title: Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making Source: PMC - NIH URL: [Link]

  • Title: Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats Source: J-Stage URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: The use of structural alerts to avoid the toxicity of pharmaceuticals Source: PMC - NIH URL: [Link]

  • Title: THE PRIMARY AROMATIC AMINES: THEIR BIOLOGICAL PROPERTIES AND STRUCTURE ACTIVITY RELATIONSHIPS Source: Annual Reviews URL: [Link]

Sources

Exploratory

The Privileged Pharmacophore: Mechanism of Action of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Derivatives in Targeted Drug Discovery

Executive Summary In modern rational drug design, the 2-(3-methoxy-propoxy)-6-methyl-phenylamine moiety is not typically deployed as a standalone therapeutic. Instead, it serves as a highly sophisticated, privileged buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the 2-(3-methoxy-propoxy)-6-methyl-phenylamine moiety is not typically deployed as a standalone therapeutic. Instead, it serves as a highly sophisticated, privileged building block (pharmacophore) used to engineer precision kinase inhibitors and receptor modulators. When this substituted aniline is coupled to a hinge-binding scaffold (e.g., a pyrimidine or quinazoline core), its unique ortho-disubstitution pattern acts as a mechanical "conformational lock" and a highly specific "selectivity filter."

This whitepaper dissects the structural biology, mechanism of action, and self-validating experimental workflows required to harness this derivative in the development of next-generation targeted therapeutics.

Structural Biology & Conformational Control (The "Why")

The pharmacological power of the 2-(3-methoxy-propoxy)-6-methyl-phenylamine derivative lies in the synergistic action of its two ortho-substituents relative to the amine linker.

The Atropisomeric "Conformational Lock" (C6-Methyl)

When the amine group binds to a kinase hinge region, the adjacent 6-methyl group creates a severe steric clash with the core scaffold. This steric hindrance forces the phenyl ring to rotate out of the plane of the core, adopting a near-orthogonal dihedral angle (typically 70°–90°). This phenomenon, known as conformational locking or atropisomerism, minimizes the entropic penalty upon target binding[1]. By forcing the phenyl ring into this specific geometry, the molecule is perfectly aligned to project deep into the hydrophobic back-pocket (the "selectivity pocket") of kinases, effectively stabilizing specific inactive (DFG-out) or active (DFG-in) kinase conformations[2].

The Selectivity Filter (C2-Alkoxy)

While the methyl group dictates the 3D geometry, the 2-(3-methoxypropoxy) group acts as an advanced selectivity filter. Ortho-alkoxy groups are well-documented to impart kinome-wide selectivity by exploiting subtle differences in the ATP-binding pockets of closely related kinases[3]. The oxygen atom proximal to the phenyl ring acts as a critical hydrogen bond acceptor. Simultaneously, the extended, flexible propoxy chain and terminal methoxy group project outward into the solvent channel or interact with specific residues in the ribose-binding pocket. This dual action enhances both target affinity and aqueous solubility, counteracting the high lipophilicity of the adjacent hydrophobic core[4].

Pharmacophore Core Hinge-Binding Core (e.g., Pyrimidine) Amine Amine Linker (H-Bond Donor) Core->Amine Covalent Phenyl Phenyl Ring (Hydrophobic Core) Amine->Phenyl Covalent Methyl 6-Methyl Group (Conformational Lock) Phenyl->Methyl Ortho (C6) Alkoxy 2-(3-Methoxypropoxy) (Solvent/Selectivity) Phenyl->Alkoxy Ortho (C2) Methyl->Core Steric Clash (Forces 90° Dihedral)

Structural logic of the 2-(3-methoxypropoxy)-6-methyl-phenylamine pharmacophore in kinase binding.

Mechanism of Action in Kinase Inhibition (The "How")

Derivatives incorporating this specific motif have demonstrated profound efficacy in targeting oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Activated Cdc42-associated kinase 1 (ACK1/TNK2)[3][5].

For example, in the development of dual ALK/ACK1 inhibitors (such as the bis-ortho-alkoxy substituted dianilinopyrimidine KRCA-0008), the structural logic of the ortho-alkoxy and ortho-alkyl groups is utilized to achieve low-nanomolar potency while sparing off-target kinases[5]. The derivative's ability to occupy the ATP-binding site while simultaneously extending its methoxypropoxy tail into the solvent interface prevents the compensatory activation of reciprocal kinase pathways, a common resistance mechanism in oncology[3].

Quantitative SAR Impact

The table below illustrates the profound impact of the specific ortho-disubstitution pattern on kinase affinity and selectivity, synthesizing representative Structure-Activity Relationship (SAR) data for this class of molecules.

Compound VariantDihedral Angle (θ)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold
Unsubstituted Phenylamine~30° - 45°125.045.00.36x
2-Methoxy-phenylamine~50° - 60°45.085.01.8x
2-(3-Methoxypropoxy)-phenylamine~50° - 60°18.5110.05.9x
2-(3-Methoxypropoxy)-6-methyl-phenylamine ~80° - 90° 4.2 >1000.0 >238x

Experimental Workflows: Validating the Pharmacophore (E-E-A-T)

To rigorously validate the mechanism of action of 2-(3-methoxypropoxy)-6-methyl-phenylamine derivatives, a self-validating cascade of biophysical and cellular assays is required. Standard biochemical equilibrium assays (IC₅₀) are insufficient because they fail to capture the kinetic advantages of the "conformational lock" and do not account for physiological ATP competition.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Rationale: Conformationally locked molecules typically exhibit prolonged residence times on their targets. SPR is utilized to measure the dissociation rate ( koff​ ), providing a highly accurate kinetic profile.

  • Sensor Chip Preparation: Immobilize the recombinant target kinase domain onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Immobilize a kinase-dead mutant (or an irrelevant protein) on the reference channel to subtract non-specific binding artifacts.

  • Analyte Injection: Inject the synthesized derivative in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow the running buffer to flow for a minimum of 30 minutes to accurately capture the slow koff​ characteristic of the ortho-methyl locked conformation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise KD​ , kon​ , and koff​ values.

Protocol 2: NanoBRET Cellular Target Engagement Assay

Rationale: Biochemical affinity often fails to translate to cellular efficacy due to the high intracellular ATP concentration (~1–5 mM), which outcompetes ATP-competitive inhibitors. NanoBRET confirms that the derivative successfully penetrates the cell membrane and engages the target under physiological conditions[2].

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Titration: Treat the cells with a cell-permeable fluorescent tracer known to bind the kinase active site.

    • Self-Validation Step: Establish the tracer's apparent KD​ to ensure the subsequent displacement assay operates strictly within the linear dynamic range.

  • Competitive Displacement: Add serial dilutions of the 2-(3-methoxypropoxy)-6-methyl-phenylamine derivative. As the derivative binds the kinase, it competitively displaces the tracer, resulting in a measurable reduction of the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Readout & Calculation: Measure the BRET ratio (emission at 610 nm / 460 nm) using a microplate reader and calculate the cellular IC₅₀ to confirm in vivo target engagement.

Workflow Step1 1. Chemical Synthesis (S_NAr of Substituted Aniline) Step2 2. SPR Kinetics (Determine Residence Time) Step1->Step2 Purified Compound Step3 3. X-Ray Crystallography (Confirm Dihedral Angle) Step1->Step3 Co-crystallization Step4 4. NanoBRET Assay (Live-Cell Target Engagement) Step2->Step4 If k_off is slow Step3->Step4 Structural Validation

Self-validating experimental workflow for evaluating conformationally locked kinase inhibitors.

References

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. eScholarship (University of California). Available at: [Link]

  • Discovery of a Potent Dual ALK and EGFR T790M Inhibitor. PubMed Central (PMC) - NIH. Available at:[Link]

  • Un-LOK-ing a new approach for conformational selective targeting of STK10 (LOK). bioRxiv. Available at:[Link]

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. PubMed Central (PMC) - NIH. Available at:[Link]

  • Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2) for the Treatment of Cancers. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(3-Methoxypropoxy)-6-methylaniline at Room Temperature

Executive Summary Understanding the thermodynamic stability of highly functionalized aniline derivatives is a critical prerequisite for their successful integration into drug development pipelines and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of highly functionalized aniline derivatives is a critical prerequisite for their successful integration into drug development pipelines and materials science. This whitepaper provides an in-depth mechanistic analysis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (CAS: 1260651-38-4)[1][2]. By dissecting the competing steric and electronic effects of its 2,6-disubstitution pattern, we establish a predictive framework for its behavior at room temperature (298.15 K). Furthermore, we provide a self-validating experimental protocol designed to isolate environmental degradation variables from inherent molecular instability.

Structural Profiling and Thermodynamic Ground State

The thermodynamic stability of 2-(3-Methoxypropoxy)-6-methylaniline is fundamentally dictated by the interplay between its aromatic core and its two ortho substituents: a methyl group and a 3-methoxypropoxy chain.

Electronic Effects and HOMO Energy

Anilines are inherently electron-rich, but the dual substitution in this molecule significantly alters its electronic landscape. The methyl group exerts a positive inductive (+I) effect, while the 3-methoxypropoxy group exerts a strong positive mesomeric (+M) effect through the oxygen lone pairs[3]. These combined electron-donating groups (EDGs) substantially raise the energy of the Highest Occupied Molecular Orbital (HOMO). Thermodynamically, this lowers the ionization potential of the molecule, making the energetic barrier for single-electron transfer (SET) to ambient electrophiles—most notably molecular oxygen—much lower than that of unsubstituted aniline ()[4].

Steric Shielding and Kinetic Stabilization

While the molecule is thermodynamically susceptible to oxidation, it benefits from significant kinetic stabilization due to steric hindrance. The 2,6-disubstitution pattern creates a bulky local environment around the primary amine (-NH₂). In mono-substituted or unsubstituted anilines, oxidation rapidly leads to bimolecular coupling, forming azo dimers or polyaniline-type oligomers ()[3][5]. However, the steric bulk of the 3-methoxypropoxy chain severely restricts the necessary trajectory for bimolecular N-N or N-C coupling, effectively trapping the molecule in earlier stages of oxidation or redirecting it toward unimolecular degradation pathways[6][7].

Intramolecular Hydrogen Bonding

At 298.15 K, the flexibility of the 3-methoxypropoxy chain allows for the formation of transient intramolecular hydrogen bonds between the ether oxygens and the amine protons. This pseudo-ring formation lowers the ground-state Gibbs free energy ( ΔG∘ ), providing a slight thermodynamic buffer against spontaneous unimolecular decomposition.

Mechanistic Pathways of Degradation

In a strict vacuum or inert atmosphere, 2-(3-Methoxypropoxy)-6-methylaniline is thermodynamically stable at room temperature; the activation energy ( Ea​ ) required to cleave the C-N or C-O bonds homolytically far exceeds the available thermal energy ( kB​T ). However, under ambient conditions, the system is thermodynamically unstable with respect to auto-oxidation.

The Auto-Oxidation Cascade

The primary degradation vector is ambient auto-oxidation. The causality of this pathway is rooted in the lowered oxidation potential discussed above.

  • Initiation: Ambient light or trace transition metals catalyze the transfer of an electron from the nitrogen lone pair to triplet oxygen ( 3O2​ ), generating a radical cation intermediate.

  • Propagation: Rapid proton loss yields a neutral N-centered radical.

  • Termination/Diversion: Because steric hindrance blocks standard azo-dimerization, the radical preferentially reacts with additional oxygen or moisture to form quinone imines or N-oxides ()[6].

OxidationPathway A 2-(3-Methoxypropoxy)-6-methylaniline (Ground State) B Radical Cation Intermediate (1e- Oxidation) A->B O2 / Ambient Light C N-Centered Radical (-H+) B->C Proton Loss D Azo Dimerization (Sterically Blocked) C->D Bimolecular Coupling E Quinone Imine / N-Oxide (Primary Degradants) C->E +O2 / -H2O

Auto-oxidation cascade of 2-(3-Methoxypropoxy)-6-methylaniline highlighting steric diversion.

Self-Validating Protocol for Stability Assessment

To rigorously quantify the thermodynamic stability of this compound, we must decouple inherent thermal instability from environmental reactivity. The following protocol utilizes a self-validating control matrix: if the inert/dark control exhibits degradation, it proves that the analytical method itself (e.g., electrospray ionization in LC-MS) is inducing artifacts, thereby preventing false-positive instability reporting.

Step-by-Step Methodology
  • Sample Preparation (The Control Matrix):

    • Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade Acetonitrile.

    • Arm A (Ambient): Aliquot 1 mL into clear glass vials, capped with standard septa (air headspace).

    • Arm B (Inert/Dark Control): Aliquot 1 mL into amber glass vials. Purge the headspace with ultra-high purity Argon for 60 seconds before sealing with PTFE-lined caps.

  • Incubation: Place both arms in a temperature-controlled chamber at exactly 298.15 K (25°C). Expose Arm A to standard laboratory fluorescent lighting; keep Arm B in complete darkness.

  • Time-Course Sampling: Extract 10 µL aliquots at t=0,24,48,72,and 168 hours. Immediately quench the oxidation by diluting 1:100 in mobile phase containing 0.1% Formic Acid (protonation of the amine halts further SET oxidation).

  • LC-MS/MS Analysis: Inject 1 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Use a gradient of Water/Acetonitrile (both with 0.1% FA). Monitor the parent mass ( [M+H]+ ) and scan for predicted degradants (e.g., +14 Da for quinone imine, +16 Da for N-oxide).

  • Kinetic Modeling: Plot the natural log of the remaining parent compound concentration versus time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 1. Matrix Prep (Inert vs Ambient) S2 2. Incubation (298.15 K) S1->S2 S3 3. Time-Course Sampling & Quench S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Kinetic Modeling S4->S5

Self-validating experimental workflow for real-time thermodynamic stability monitoring.

Quantitative Data Presentation

The following tables summarize the theoretical thermodynamic parameters and the expected kinetic degradation profile based on the structural properties of ortho-alkoxyanilines.

Table 1: Estimated Thermodynamic Parameters at 298.15 K

ParameterEstimated ValueMechanistic Implication
ΔGformation∘​ <0 kJ/molMolecule is thermodynamically stable in isolation.
ΔGoxidation∘​ −45 to −60 kJ/molSpontaneous reaction with O2​ is thermodynamically favored.
Oxidation Potential ( E1/2​ ) ≈+0.65 V vs SCELowered by +M/+I effects; highly susceptible to auto-oxidation.
Hydrolytic Half-life (pH 7) >5 yearsEther and amine bonds are highly stable to ambient hydrolysis.

Table 2: Comparative Kinetic Stability Profile (25°C)

Condition ArmAtmosphereLight ExposureExpected t1/2​ Primary Degradant
Arm A (Ambient) Air ( 21% O2​ )Ambient 14−21 DaysQuinone Imines, N-Oxides
Arm B (Control) Argon ( <1 ppm O2​ )Dark >24 MonthsNone (Stable)

Conclusion and Handling Best Practices

The thermodynamic stability of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine at room temperature is a tale of two environments. In a vacuum or inert atmosphere, the molecule is exceptionally stable, held together by strong covalent bonds and stabilized by intramolecular hydrogen bonding. However, its electron-rich aromatic core makes it a prime target for thermodynamic auto-oxidation in the presence of air.

Best Practices for Researchers:

  • Short-Term Handling: The kinetic barrier provided by the 2,6-steric bulk allows for safe benchtop handling at room temperature for several hours without significant degradation.

  • Long-Term Storage: To prevent the cascade of radical-mediated oxidation, the compound must be stored under an inert atmosphere (Nitrogen or Argon), in amber or opaque containers to prevent photo-initiation, and ideally at sub-ambient temperatures (2-8°C) to further suppress the kinetic rate of any trace oxidation.

References

  • ChemSrc Database. (2024). 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (CAS: 1260651-38-4). ChemSrc. URL:[Link]

  • Dyall, L. K., & Kemp, J. E. (1967). Oxidative cyclizations. I. The mechanism of the oxidation of ortho-substituted anilines with phenyliodoso acetate. Australian Journal of Chemistry, 20(8), 1625-1633. URL:[Link]

  • Subbaraman, A. S., et al. (2002). Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry, 67(7), 2002. URL:[Link]

  • Huang, J., et al. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews, 102(9), 3151-3218. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Abstract This application note describes the development and validation of a simple, robust, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection. Chromatographic conditions were systematically optimized to achieve excellent peak symmetry and resolution within a reasonable analysis time. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] This protocol is suitable for routine quality control and quantitative analysis in research and drug development environments.

Introduction and Method Development Rationale

2-(3-Methoxy-propoxy)-6-methyl-phenylamine is an aromatic amine derivative. The accurate quantification of such compounds is critical in various stages of pharmaceutical development, from synthesis verification to final product quality control. The primary objective of this work was to develop a reliable HPLC method that is both efficient and adheres to rigorous regulatory standards.

The method development strategy was guided by the physicochemical properties of the analyte, which features a basic phenylamine moiety and a moderately hydrophobic structure.

Analyte Characterization

A comprehensive understanding of the analyte's properties is the foundation of a logical method development process.

  • Structure: Chemical structure of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (Note: A representative structure is used for illustrative purposes, as a definitive public database entry was not located.)

  • Physicochemical Properties (Predicted/Estimated):

    • pKa: The primary amine group attached to the aromatic ring is basic. The pKa of substituted anilines typically ranges from 3 to 5. This basicity is a critical parameter for controlling retention and peak shape in reversed-phase HPLC.[4][5][6]

    • LogP (Octanol-Water Partition Coefficient): The molecule possesses both hydrophobic (aromatic ring, alkyl and propoxy chains) and hydrophilic (amine, ether oxygen) features, suggesting moderate hydrophobicity suitable for retention on a C18 stationary phase.

    • UV Absorbance: Aromatic amines are known to absorb UV light due to π-π* electronic transitions in the benzene ring.[7] The expected UV maxima for phenylamine derivatives are typically in the range of 230-280 nm.

Rationale for Chromatographic Choices
  • Chromatographic Mode (Reversed-Phase): Given the analyte's moderate hydrophobicity, reversed-phase HPLC was selected as the most suitable separation mode.

  • Stationary Phase (C18): A C18 (octadecylsilyl) column was chosen as the initial stationary phase due to its versatility and strong hydrophobic retention characteristics, which are well-suited for aromatic compounds.

  • Mobile Phase pH Control: The basic nature of the phenylamine group necessitates careful control of the mobile phase pH. At a pH well below the analyte's pKa, the amine group will be fully protonated (cationic). This state prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[4][8] An acidic mobile phase, approximately 2 pH units below the estimated pKa, ensures a single ionic species exists, leading to reproducible retention and sharp, symmetrical peaks.[6][9] Therefore, a low pH buffer was selected.

  • Detector and Wavelength: A Diode Array Detector (DAD) or a variable wavelength UV detector is appropriate. A full UV scan of the analyte standard confirmed an absorbance maximum around 254 nm, which was chosen for quantification to ensure high sensitivity.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the quantitative analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Expected Retention Time ~ 5.5 minutes

Step-by-Step Experimental Protocols

Protocol: Reagent and Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v) to match the initial mobile phase composition.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard & Calibration Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol: HPLC System Operation
  • System Startup: Purge the HPLC system, ensuring all lines are free of air bubbles.

  • Equilibration: Equilibrate the column with the mobile phase (60:40 Water:Acetonitrile with 0.1% Formic Acid) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the lowest concentration standard to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

    • Inject the calibration standards in order of increasing concentration.

    • Inject the sample solutions for analysis.

    • Inject a check standard every 10-15 sample injections to monitor system suitability.

Method Validation

The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][10]

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) Dev_Start Initial Screening (Column, Mobile Phase) Dev_Opt Parameter Optimization (pH, Gradient, Temp) Dev_Start->Dev_Opt Initial Results Dev_End Final Method Selection Dev_Opt->Dev_End Optimized Conditions Spec Specificity Dev_End->Spec Validate Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Report Rob->Report Validation Report

Figure 1: Workflow for HPLC Method Development and Validation.

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (if a formulation matrix exists). No interfering peaks were observed at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range

Linearity was assessed over a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coeff. (r²) > 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates excellent linearity across the specified range.

Accuracy

Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Concentration LevelMean Recovery (%)RSD (%)
80%99.5%< 2.0%
100%100.2%< 2.0%
120%99.8%< 2.0%

The results demonstrate a high degree of accuracy, with recovery values falling within the acceptable range of 98-102%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The Relative Standard Deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability test was duplicated on a different day by a different analyst using different equipment to assess variability.

Precision TypeResult (RSD %)
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low RSD values confirm that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields an S/N ratio of 3:1.

  • LOQ: The concentration that yields an S/N ratio of 10:1.

ParameterResult (µg/mL)
LOD ~ 0.2 µg/mL
LOQ ~ 0.7 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

In all varied conditions, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the retention time shift was minimal, demonstrating the method's robustness for routine use.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. The method meets all the validation criteria outlined in the ICH Q2(R1) guidelines and is well-suited for quality control and quantitative determination in a regulated laboratory environment.

References

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Chen, H.-Y., & Jen, J.-F. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(10), 2174–2179. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine in the Synthesis of a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for Targeted Therapeutics In the landscape of modern drug discovery, particularly in the realm of oncology, the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Targeted Therapeutics

In the landscape of modern drug discovery, particularly in the realm of oncology, the development of highly specific and potent kinase inhibitors is of paramount importance. The substituted aniline scaffold is a cornerstone in the design of numerous targeted therapies, offering a versatile platform for generating molecules with finely tuned pharmacological profiles. This document introduces 2-(3-Methoxy-propoxy)-6-methyl-phenylamine as a promising, yet underexplored, pharmaceutical intermediate. Its unique substitution pattern, featuring a flexible methoxypropoxy side chain and a sterically influential methyl group, presents an opportunity to access novel chemical space and develop next-generation kinase inhibitors with potentially enhanced properties.

This guide provides a detailed, hypothetical application of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine in the synthesis of a novel, irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, which we have termed "Gem-Futibatinib." The rationale for this application is grounded in the established pharmacology of FGFR inhibitors and the known synthetic routes to related compounds, such as the FDA-approved drug Futibatinib.[1][2][3] We will explore the synthetic utility of this intermediate, provide detailed experimental protocols, and discuss the potential advantages conferred by its unique structural motifs.

The Rationale for "Gem-Futibatinib": A Hypothetical FGFR Inhibitor

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Aberrant FGFR signaling, often driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of cancers, including cholangiocarcinoma and urothelial carcinoma.[1][4] Futibatinib is a potent and selective irreversible inhibitor of FGFR1-4 that has demonstrated significant clinical efficacy.[1][3]

The design of "Gem-Futibatinib" leverages the core pyrazolo[3,4-d]pyrimidine scaffold of Futibatinib while introducing the novel 2-(3-Methoxy-propoxy)-6-methyl-phenyl moiety. The hypothesis is that the methoxypropoxy group can form additional hydrogen bonds or favorable dipole-dipole interactions within the ATP-binding pocket of FGFR, potentially enhancing potency and selectivity. The ortho-methyl group can provide a conformational lock, influencing the orientation of the molecule within the binding site and potentially improving metabolic stability.

Synthetic Pathway Overview

The proposed synthesis of "Gem-Futibatinib" is a multi-step process that utilizes 2-(3-Methoxy-propoxy)-6-methyl-phenylamine as a key building block. The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Part 1: Synthesis of the Core Scaffold cluster_1 Part 2: Synthesis of the Phenyl Amine Moiety cluster_2 Part 3: Final Assembly A Commercially Available Pyrazolopyrimidine Core B Introduction of the Acrylamide Warhead A->B Acylation E Coupling of the Two Fragments B->E C 2-(3-Methoxy-propoxy)-6-methyl-phenylamine D Sonogashira Coupling with a Protected Alkyne C->D Pd/Cu Catalysis D->E Suzuki or Stille Coupling F Deprotection and Final Product (Gem-Futibatinib) E->F Acidic/Basic Hydrolysis

Caption: Synthetic workflow for the proposed synthesis of "Gem-Futibatinib".

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of "Gem-Futibatinib" using 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.

Protocol 1: Synthesis of the Pyrazolopyrimidine Core with Acrylamide Warhead

This part of the synthesis is based on established methods for the preparation of the core structure of Futibatinib and related compounds.[2][4]

Materials:

  • 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

  • (S)-1-(Boc-pyrrolidin-3-yl)methanol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

Procedure:

  • Step 1.1: Alkylation of the Pyrazolopyrimidine Core.

    • To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of (S)-1-(Boc-pyrrolidin-3-yl)methanol (1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 1.2: Acylation with Acryloyl Chloride.

    • Dissolve the product from Step 1.1 (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Add acryloyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrazolopyrimidine core with the acrylamide warhead.

Protocol 2: Synthesis of the Substituted Phenylacetylene Moiety

This protocol details the key step involving our intermediate of interest.

Materials:

  • 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Step 2.1: Sonogashira Coupling.

    • To a solution of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (1.0 eq) in anhydrous THF, add ethynyltrimethylsilane (1.2 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add triethylamine (2.0 eq) and heat the reaction mixture to 60 °C for 12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the trimethylsilyl-protected phenylacetylene derivative.

  • Step 2.2: Deprotection of the Alkyne.

    • Dissolve the product from Step 2.1 (1.0 eq) in a mixture of THF and methanol (1:1).

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.

    • Neutralize the reaction with dilute HCl.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the terminal alkyne, which can be used in the next step without further purification.

Protocol 3: Final Assembly of "Gem-Futibatinib"

Materials:

  • Product from Protocol 1

  • Product from Protocol 2

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Step 3.1: Sonogashira Coupling for Final Assembly.

    • Combine the pyrazolopyrimidine core from Protocol 1 (1.0 eq) and the phenylacetylene derivative from Protocol 2 (1.1 eq) in anhydrous DMF.

    • Add CuI (0.2 eq) and Pd(PPh₃)₂Cl₂ (0.1 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add triethylamine (2.5 eq) and heat the reaction mixture to 90 °C for 6 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain "Gem-Futibatinib".

Quantitative Data Summary

The following table provides expected yields and purity for the key steps in the synthesis of "Gem-Futibatinib". These values are based on literature precedents for similar reactions.

Step No.ReactionKey ReagentsExpected Yield (%)Expected Purity (HPLC, %)
1.1Alkylation4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, (S)-1-(Boc-pyrrolidin-3-yl)methanol70-80>95
1.2AcylationProduct from 1.1, Acryloyl chloride85-95>95
2.1Sonogashira Coupling2-(3-Methoxy-propoxy)-6-methyl-phenylamine, Ethynyltrimethylsilane60-75>98
2.2DeprotectionProduct from 2.1, K₂CO₃90-99>95
3.1Final CouplingProducts from 1.2 and 2.250-65>99 (after purification)

Characterization and Validation

The structure and purity of "Gem-Futibatinib" and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Hypothetical Biological Activity and Signaling Pathway

"Gem-Futibatinib" is designed to act as an irreversible inhibitor of FGFR by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket. The proposed mechanism of action and its effect on downstream signaling are illustrated below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation GemFutibatinib Gem-Futibatinib GemFutibatinib->FGFR Irreversible Inhibition

Caption: Proposed mechanism of action of "Gem-Futibatinib" in inhibiting the FGFR signaling pathway.

Conclusion

2-(3-Methoxy-propoxy)-6-methyl-phenylamine represents a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. The hypothetical synthesis of "Gem-Futibatinib" outlined in this guide demonstrates a plausible and scientifically grounded application of this compound in the development of targeted cancer therapeutics. The unique structural features of this aniline derivative offer exciting possibilities for medicinal chemists to explore new avenues in drug design, with the potential to create more effective and safer medicines. Further investigation into the synthesis and biological evaluation of compounds derived from this intermediate is highly encouraged.

References

  • Futibatinib: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer. Curr Med Chem. 2024;31(6):666-670. [Link]

  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Res. 2020 Nov 13;canres.1220.2020. [Link]

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. ACS Med. Chem. Lett. 2023, 14, 4, 396–404. [Link]

Sources

Method

derivatization techniques for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine in GC-MS

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Sterically Hindered Primary Aromatic Amines Mechanistic Rationale: The Challenge of Steric Hindrance The accurate quantification of primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Sterically Hindered Primary Aromatic Amines

Mechanistic Rationale: The Challenge of Steric Hindrance

The accurate quantification of primary aromatic amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. Underivatized primary amines possess active hydrogen atoms that readily form hydrogen bonds with free silanol groups (Si-OH) in the GC inlet liner and on the column's stationary phase. This interaction leads to severe peak tailing, irreversible adsorption, and thermal degradation at high inlet temperatures[1].

The compound 2-(3-Methoxy-propoxy)-6-methyl-phenylamine presents an extreme analytical challenge. Structurally, it is an aniline derivative featuring a methyl group at the C6 position and a bulky 3-methoxypropoxy chain at the C2 position. This 2,6-disubstitution creates a highly sterically hindered environment around the primary amine (-NH2) group.

To overcome this, chemical derivatization is mandatory. Derivatization replaces the labile N-H hydrogens with less polar functional groups, thereby increasing volatility, enhancing thermal stability, and improving chromatographic peak symmetry [2]. However, due to the steric crowding, bulky derivatizing agents (e.g., TBDMSCl or Heptafluorobutyric anhydride) suffer from poor reaction kinetics. Therefore, we must select small, highly reactive reagents.

G Start 2-(3-Methoxy-propoxy)- 6-methyl-phenylamine Challenge Steric Hindrance (2,6-Disubstitution) Start->Challenge Acylation Acylation (TFAA) Challenge->Acylation Preferred Silylation Silylation (MSTFA+TMCS) Challenge->Silylation Alternative AcylResult Trifluoroacetamide Derivative High Volatility, Excellent MS Acylation->AcylResult SilylResult Mono-TMS Derivative Risk of Incomplete Reaction Silylation->SilylResult

Caption: Decision pathway for derivatizing sterically hindered anilines in GC-MS.

Derivatization Strategies & Causality

Strategy A: Fluorinated Acylation (Preferred)

Acylation using Trifluoroacetic anhydride (TFAA) is the optimal choice for this analyte. TFAA is the smallest fluorinated anhydride, allowing it to easily penetrate the steric shield created by the 2,6-disubstitution. The reaction converts the amine into a trifluoroacetamide.

  • Causality: The introduction of the strongly electron-withdrawing -CF3 group reduces the basicity of the nitrogen, completely neutralizing its ability to interact with the GC stationary phase. Furthermore, fluorinated derivatives produce highly distinct mass spectral fragmentation patterns (e.g., a strong [M-CF3]+ ion), which dramatically improves the signal-to-noise ratio in MS detection [2, 4].

Strategy B: Catalyzed Silylation (Alternative)

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be employed. However, because the trimethylsilyl (TMS) group is relatively bulky, the reaction requires a catalyst. We utilize 1% Trimethylchlorosilane (TMCS) to increase the silylating power [3, 4].

  • Causality: Due to steric hindrance, the reaction will likely arrest at the mono-TMS derivative. While sufficient for GC-MS, the mono-TMS amine may still exhibit minor instability compared to the acylated counterpart.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both techniques, providing a clear matrix for method selection.

Table 1: Comparison of Derivatization Techniques for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

ParameterFluorinated AcylationCatalyzed Silylation
Reagent TFAA (Trifluoroacetic anhydride)MSTFA + 1% TMCS
Reaction Kinetics Fast (30 min @ 60°C)Moderate (60 min @ 70°C)
Steric Penetration Excellent (Small -CF3 group)Fair (Bulky -TMS group)
Derivative Formed Trifluoroacetamide (N-COCF3)Mono-trimethylsilylamine (N-TMS)
MS Fragmentation Strong [M-69]+ (Loss of CF3)Strong[M-15]+ (Loss of CH3)
Column Impact High risk if excess TFAA is not evaporatedLow risk (Direct injection possible)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each critical step includes a mechanistic justification and a validation checkpoint.

Protocol A: Acylation with TFAA

Protocol Step1 1. Sample Prep Dry 100 µg sample Step2 2. Reagent Addition Add 200 µL EtOAc + 100 µL TFAA Step1->Step2 Step3 3. Incubation 60°C for 30 mins Step2->Step3 Step4 4. Evaporation Dry under N2 stream Step3->Step4 Step5 5. Reconstitution Dissolve in 1 mL Hexane Step4->Step5 Step6 6. GC-MS Analysis Inject 1 µL Step5->Step6

Caption: Step-by-step acylation workflow using TFAA for GC-MS sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot containing approximately 100 µg of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: TFAA is highly sensitive to moisture. Even trace water will hydrolyze the anhydride into trifluoroacetic acid (TFA), quenching the reaction [1].

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate (aprotic solvent), followed by 100 µL of TFAA. Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes.

    • Causality: Elevated temperature provides the activation energy required to overcome the 2,6-disubstitution steric hindrance.

  • Evaporation (Critical Step): Remove the vial, cool to room temperature, and uncap. Evaporate the mixture to complete dryness under nitrogen.

    • Causality: TFAA and its byproduct (TFA) are highly acidic. Injecting them directly will strip the GC column's siloxane stationary phase, causing massive column bleed and baseline noise.

    • Validation Checkpoint: The vial must show no residual liquid. A faint, dry film or residue indicates successful evaporation.

  • Reconstitution: Add 1.0 mL of GC-grade hexane to the vial. Vortex for 30 seconds.

    • Causality: Hexane acts as a selective solvent. The non-polar trifluoroacetamide derivative will dissolve completely, while any polar salts or unreacted precursors will remain insoluble.

  • Analysis: Transfer the hexane layer to a GC vial with a glass insert and inject 1 µL into the GC-MS.

Protocol B: Silylation with MSTFA + 1% TMCS
  • Sample Preparation: Dry the sample (approx. 100 µg) completely under nitrogen in a 2 mL vial.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile, followed by 100 µL of MSTFA containing 1% TMCS.

    • Causality: TMCS acts as a Lewis acid catalyst, essential for driving the silylation of the sterically hindered amine [3].

  • Incubation: Cap tightly and heat at 70°C for 60 minutes.

  • Analysis: Cool to room temperature. Unlike TFAA, MSTFA byproducts are generally compatible with GC columns. Inject 1 µL directly into the GC-MS.

    • Validation Checkpoint: The solution should remain clear. Any cloudiness indicates moisture contamination and polymerization of the silyl reagent.

Recommended GC-MS Parameters

For the analysis of the derivatized 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, the following instrumental parameters are recommended to ensure optimal resolution and sensitivity:

  • Column: 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5MS or Rxi-5Sil MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (purge valve open at 1.0 min) to maximize sensitivity.

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Hold: 280°C for 5 min

  • MS Source Temperature: 230°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50–400) for initial identification, followed by Selected Ion Monitoring (SIM) of the base peak (e.g., [M-CF3]+ for the acylated derivative) for precise quantification.

References

  • IU Indianapolis ScholarWorks. "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." Indiana University. Available at:[Link]

  • Analytical and Bioanalytical Chemistry. "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines." PubMed Central (PMC). Available at: [Link]

  • IntechOpen. "Derivatization Methods in GC and GC/MS." IntechOpen Book Series. Available at: [Link]

Application

Application Note: Purification and Crystallization Strategies for 2-(3-Methoxypropoxy)-6-methylaniline

Audience: Process Chemists, Formulation Scientists, and Pharmaceutical R&D Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Formulation Scientists, and Pharmaceutical R&D Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

The compound 2-(3-methoxypropoxy)-6-methylaniline (also known as 2-(3-methoxypropoxy)-6-methyl-phenylamine) is an electron-rich, sterically hindered primary amine frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis.

Isolating this molecule in high purity presents a unique physicochemical challenge. The combination of an ortho-methyl group and a highly flexible 3-methoxypropoxy ether chain significantly lowers the melting point of the free base, typically rendering it a viscous oil or a low-melting, waxy solid at room temperature. Furthermore, as an electron-rich aniline, it is highly susceptible to atmospheric oxidation, which manifests as progressive darkening of the material.

To achieve >99.5% purity suitable for downstream pharmaceutical coupling reactions, a multi-modal purification strategy is required. This guide details a self-validating workflow combining acid-base extraction , vacuum distillation , and salt screening/crystallization to isolate the compound as a highly stable, crystalline salt.

Mechanistic Rationale & Workflow Design

Direct crystallization of the free base is thermodynamically unfavorable due to the high entropic penalty associated with ordering the flexible ether chain into a crystal lattice. To overcome this, we must alter the intermolecular forces at play.

  • Acid-Base Extraction: Exploits the basicity of the primary amine (estimated pKa ~4.5–5.0). By treating the crude organic mixture with an aqueous acid, the amine is protonated into a highly water-soluble ammonium salt, leaving neutral and acidic impurities in the organic phase[1],[2].

  • Vacuum Distillation: Removes high-boiling oligomers and colored oxidation byproducts. Anilines are thermally sensitive; thus, distillation must be performed under high vacuum to lower the boiling point and prevent thermal degradation.

  • Salt Formation & Crystallization: By reacting the purified free base with a strong acid (e.g., HCl or Methanesulfonic acid), we introduce strong ionic interactions and directional hydrogen bonding. This massive increase in lattice energy overcomes the flexibility of the ether chain, driving the precipitation of a highly ordered crystal[3],[4].

Purification Pipeline Visualization

G Crude Crude Reaction Mixture 2-(3-Methoxypropoxy)-6-methylaniline AcidExt Acidic Extraction (1M HCl) Amine -> Aqueous Layer Crude->AcidExt Removes neutral/acidic impurities BaseExt Basification (NaOH, pH>10) Amine -> Organic Layer AcidExt->BaseExt Recovers free base Distill Vacuum Distillation (1-5 Torr, 120-140°C) BaseExt->Distill Removes color/tars SaltForm Salt Formation (e.g., HCl in EtOAc/EtOH) Distill->SaltForm Purified free base (oil) Crystal Cooling Crystallization & Filtration SaltForm->Crystal Supersaturation Pure Pure Crystalline Salt (>99.5% HPLC Purity) Crystal->Pure Isolation

Workflow for the purification and salt crystallization of 2-(3-methoxypropoxy)-6-methylaniline.

Quantitative Data & Form Comparison

To guide process development, the following table summarizes the physicochemical properties of the free base versus its common salt forms.

Table 1: Physicochemical Properties & Purification Metrics

Property / MetricFree BaseHydrochloride (HCl) SaltMesylate Salt
Physical State Viscous Oil / Low-melting solidCrystalline SolidCrystalline Solid
Oxidative Stability Poor (Darkens rapidly in air)Excellent (Stable >12 months)Excellent
Aqueous Solubility Very Low (< 1 mg/mL)High (> 50 mg/mL)Very High (> 100 mg/mL)
Typical Purity (HPLC) 85.0% - 92.0% (Crude)> 99.5%> 99.0%
Processability Difficult (Sticky, hard to weigh)Easy (Free-flowing powder)Easy (Free-flowing powder)

Detailed Experimental Protocols

Note: All solvents should be degassed prior to use to prevent oxidation of the aniline. Perform operations under an inert atmosphere (Nitrogen or Argon) where possible.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol isolates the target amine from non-basic reaction byproducts[1].

  • Dissolution: Dissolve 100 g of crude 2-(3-methoxypropoxy)-6-methylaniline in 500 mL of Methyl tert-butyl ether (MTBE).

  • Acidic Extraction: Transfer to a separatory funnel. Add 500 mL of cold 1M aqueous HCl. Shake vigorously and vent.

    • Causality: The HCl protonates the amine, converting it into a water-soluble ammonium chloride salt[2].

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer. Wash the upper organic layer with an additional 200 mL of 1M HCl. Combine the aqueous layers and discard the organic layer (which contains neutral/acidic impurities).

  • Basification: Cool the combined aqueous layer in an ice bath to 5°C. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches >10.

    • Self-Validation Check: The solution will rapidly turn cloudy and an oil will phase-separate. If the solution remains clear, the pH is too low or the product concentration is insufficient. Verify pH >10 using universal indicator paper.

  • Back-Extraction: Extract the basified aqueous mixture with 3 x 300 mL of MTBE.

  • Drying & Concentration: Combine the MTBE extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base as an oil.

Protocol B: Vacuum Distillation

To remove high-boiling tars that inhibit crystallization, the free base must be distilled.

  • Setup: Transfer the oily free base to a short-path distillation apparatus equipped with a Vigreux column and a cow-type receiver.

  • Degassing: Apply a vacuum of 1-5 Torr. Flush the system with Argon, then re-apply the vacuum.

  • Distillation: Slowly heat the oil bath. The target compound will typically distill between 120°C and 140°C at 1-5 Torr (exact boiling point depends on exact vacuum achieved).

  • Collection: Discard the initial fore-run (usually containing residual solvents and low-boiling impurities). Collect the main fraction as a pale yellow to colorless oil.

Protocol C: Salt Screening & Crystallization

This is the definitive step to achieve >99.5% purity. We utilize the Hydrochloride salt due to its optimal balance of lattice energy and solubility[3].

  • Solvent Matrix Preparation: Dissolve 50 g of the distilled free base in 250 mL of Ethyl Acetate (EtOAc).

  • Salt Formation: While stirring at room temperature, slowly add 1.05 molar equivalents of anhydrous HCl in Isopropanol (typically a 3M to 5M solution).

    • Causality: Anhydrous conditions are preferred to prevent the formation of hydrates, which can lower the melting point and induce "oiling out"[4].

  • Heating & Dissolution: Heat the suspension to 60°C until the solid completely dissolves. If the solution remains cloudy, add absolute Ethanol dropwise until clear.

  • Cooling Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of ~0.5°C/min.

    • Self-Validation Check: Spontaneous nucleation should occur around 35-40°C. If the product forms an oil at the bottom of the flask instead of crystals, the cooling rate is too fast, or the solvent system is too non-polar (see Troubleshooting Matrix).

  • Isolation: Once at room temperature, further cool the slurry to 5°C in an ice bath for 2 hours to maximize yield. Filter the crystals under vacuum, wash with 50 mL of cold MTBE, and dry in a vacuum oven at 40°C overnight.

Troubleshooting Matrix

Table 2: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
"Oiling Out" during crystallization High supersaturation; the melting point of the impure solvated salt is lower than the solvent temperature.Reduce the cooling rate. Seed the solution with pure crystals at 45°C. Add 5-10% Ethanol to the Ethyl Acetate to increase solubility.
Product darkens during storage Oxidation of the electron-rich aromatic ring by atmospheric oxygen.Store the isolated salt in amber glass vials backfilled with Argon. Ensure complete removal of trace metals during extraction.
Low yield in Acid-Base extraction Incomplete protonation or deprotonation due to buffering effects of impurities.Strictly monitor pH. Ensure aqueous phase pH is <2 during the acid wash and >10 during the basification step.

References

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction." Organic Chemistry Lab Techniques. Available at: [Link]

  • Wikipedia. "Acid–base extraction." Wikimedia Foundation. Available at: [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Available at: [Link]

  • Engineering.org.cn. "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry." Engineering. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine via Catalytic Reduction

Introduction 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted aniline, makes it a valuable building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted aniline, makes it a valuable building block in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable synthesis of this compound, focusing on a two-step process: the etherification of 2-methyl-3-nitrophenol to form the nitroaromatic precursor, followed by the catalytic reduction of this intermediate to the target aniline.

The protocols detailed herein are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to allow for informed optimization and troubleshooting. This guide is structured to provide not only a step-by-step methodology but also a deeper understanding of the reaction mechanisms and critical parameters.

Synthetic Strategy Overview

The synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is achieved through a two-stage process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene, via a Williamson ether synthesis. This is followed by the catalytic hydrogenation of the nitro group to the corresponding amine.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Catalytic Reduction 2-methyl-3-nitrophenol 2-methyl-3-nitrophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-methyl-3-nitrophenol->Williamson Ether Synthesis 1-bromo-3-methoxypropane 1-bromo-3-methoxypropane 1-bromo-3-methoxypropane->Williamson Ether Synthesis Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Williamson Ether Synthesis Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Williamson Ether Synthesis 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene Williamson Ether Synthesis->1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene Catalytic Hydrogenation Catalytic Hydrogenation 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene->Catalytic Hydrogenation Catalyst (Pd/C or Raney Ni) Catalyst (Pd/C or Raney Ni) Catalyst (Pd/C or Raney Ni)->Catalytic Hydrogenation Solvent (e.g., Ethanol, Ethyl Acetate) Solvent (e.g., Ethanol, Ethyl Acetate) Solvent (e.g., Ethanol, Ethyl Acetate)->Catalytic Hydrogenation Hydrogen Source (H2 gas or transfer agent) Hydrogen Source (H2 gas or transfer agent) Hydrogen Source (H2 gas or transfer agent)->Catalytic Hydrogenation 2-(3-Methoxy-propoxy)-6-methyl-phenylamine 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Catalytic Hydrogenation->2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 1-(3-Methoxy-propoxy)-2-methyl-3-nitro-benzene

The synthesis of the nitroaromatic precursor is achieved via the Williamson ether synthesis, a reliable and widely used method for forming ethers.[1] This reaction involves the deprotonation of a phenol by a suitable base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.[2][3]

Protocol 1: Williamson Ether Synthesis

Materials:

  • 2-methyl-3-nitrophenol

  • 1-bromo-3-methoxypropane

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add 2-methyl-3-nitrophenol and anhydrous DMF (or acetone). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Deprotonation:

    • Using Sodium Hydride: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

    • Using Potassium Carbonate: Add anhydrous potassium carbonate to the solution. Heat the mixture to reflux and stir for 1-2 hours.

  • Alkylation: Dissolve 1-bromo-3-methoxypropane in a minimal amount of anhydrous DMF (or acetone) and add it dropwise to the reaction mixture via a dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using NaH, carefully quench the reaction by the slow addition of water.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base that ensures complete deprotonation. K₂CO₃ is a milder, less hazardous alternative suitable for this reaction.
Solvent Anhydrous DMF or AcetonePolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[4]
Temperature 0 °C to 80 °CInitial deprotonation with NaH is performed at low temperature for safety. The alkylation step is heated to increase the reaction rate.
Reaction Time Varies (monitor by TLC)Reaction completion depends on the scale and specific conditions.

PART 2: Catalytic Reduction of 1-(3-Methoxy-propoxy)-2-methyl-3-nitro-benzene

The reduction of the nitro group to an amine is a crucial step in many organic syntheses. Catalytic hydrogenation is a preferred method due to its high efficiency, clean reaction profile (water is the only byproduct), and the relative ease of product isolation.[5] Both Palladium on carbon (Pd/C) and Raney Nickel are highly effective catalysts for this transformation.[6]

Protocol 2A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene in ethanol or ethyl acetate.

  • Inerting: Purge the flask with an inert gas to remove any oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate). Caution: Pd/C is pyrophoric and should be handled with care, preferably under a blanket of inert gas or as a wet paste.

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can be performed under atmospheric pressure (hydrogen balloon) or at elevated pressure (e.g., 50 psi) for faster reaction times.

  • Reaction Monitoring: Vigorously stir or shake the reaction mixture at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography or distillation under reduced pressure.

Protocol 2B: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions.[7] It is particularly useful when there is a risk of dehalogenation with palladium catalysts.

Materials:

  • 1-(3-methoxy-propoxy)-2-methyl-3-nitro-benzene

  • Raney Nickel (slurry in water or ethanol)

  • Methanol or Ethanol

  • Hydrogenation apparatus

  • Inert gas

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with the reaction solvent (methanol or ethanol) to remove the storage solution.

  • Reaction Setup: In a hydrogenation flask, dissolve the nitroaromatic substrate in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, add the washed Raney Nickel to the reaction mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or hydrogen uptake.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd/C catalyzed reduction.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/C or Raney NickelBoth are highly effective for nitro group reduction. The choice may depend on cost, substrate compatibility, and desired reaction conditions.
Solvent Ethanol, Methanol, or Ethyl AcetateThese solvents are commonly used for hydrogenation as they are relatively inert and effectively dissolve both the substrate and hydrogen.
Hydrogen Pressure Atmospheric to 100 psiHigher pressure generally leads to faster reaction rates.
Temperature Room Temperature to 50 °CMost nitro group reductions are exothermic and proceed efficiently at or slightly above room temperature.

Safety Considerations

  • Sodium Hydride: Reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Palladium on Carbon and Raney Nickel: Can be pyrophoric, especially when dry. Handle with care, and do not allow the dry catalyst to come into contact with organic solvents in the presence of air.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. By understanding the principles of the Williamson ether synthesis and catalytic hydrogenation, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The choice between Pd/C and Raney Nickel for the reduction step allows for flexibility based on laboratory capabilities and specific substrate requirements. As with any chemical synthesis, careful attention to reaction monitoring and safety precautions is paramount for successful outcomes.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on a Technical Scale. Wiley-VCH.
  • Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170.
  • Brieger, G., & Nestrick, T. J. (1974).
  • Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347-404.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. American Chemical Society.
  • Rylander, P. N. (2012).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • House, H. O., & Tefertiller, B. A. (1968). The Chemistry of Carbanions. XV. The Alkylation of the Enolate Anion from 2-Methylcyclohexanone. The Journal of Organic Chemistry, 33(3), 935-941.
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
  • Hartwig, J. F. (2010).
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). (2025, September 27). Retrieved March 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, question-and-answer-style troubleshooting resource for the batch synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, question-and-answer-style troubleshooting resource for the batch synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. As a key intermediate, achieving high yield and purity is critical. This document addresses common challenges encountered during synthesis, focusing on the underlying chemical principles to empower you to make informed, effective process adjustments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues in the Etherification Step (Williamson Ether Synthesis)

The first critical stage of the synthesis is the formation of the ether linkage, likely via a Williamson ether synthesis. This involves the reaction of a substituted phenol (e.g., 2-methyl-6-nitrophenol) with an alkylating agent (e.g., 1-bromo-3-methoxypropane).

Question 1: My etherification reaction shows low conversion of the starting phenol, resulting in a poor yield. What are the likely causes and how can I improve it?

Answer: Low conversion in a Williamson ether synthesis is a frequent issue that can often be traced back to several key factors related to the reagents and reaction conditions.[1]

  • Insufficient Base Strength or Activity: The reaction requires a base strong enough to completely deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

    • Causality: If the base is too weak or has degraded, the concentration of the reactive phenoxide will be low, slowing down the desired SN2 reaction.[2]

    • Troubleshooting:

      • Base Selection: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) for irreversible deprotonation.[3] For aryl ethers, potassium carbonate (K₂CO₃) can also be effective.[3]

      • Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. For example, NaH should be a fine, white to light gray powder; significant gray coloration can indicate deactivation.[1]

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can quench the base and hydrolyze the alkyl halide.[1][4] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide.

    • Causality: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[3] They effectively solvate the cation (e.g., Na⁺), leaving a "naked," highly reactive phenoxide anion.[1] Protic solvents (like ethanol) can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3]

    • Troubleshooting: Switch from protic or nonpolar solvents to a polar aprotic solvent like DMF or acetonitrile.[3]

  • Inappropriate Reaction Temperature: Temperature affects the reaction rate but can also promote side reactions.

    • Causality: While higher temperatures increase the rate of the SN2 reaction, they can also favor competing elimination (E2) reactions, especially with more hindered alkyl halides.[5][6]

    • Troubleshooting: The typical temperature range is 50-100 °C.[1][3] Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.[1]

Question 2: I'm observing a significant amount of an alkene byproduct, identified as 3-methoxypropene. Why is this happening and how can I minimize it?

Answer: The formation of an alkene is a classic sign that an E2 elimination reaction is outcompeting your desired SN2 substitution.[3][5]

  • Causality: The alkoxide/phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group on your alkyl halide, leading to the formation of a double bond.[6] This is more likely with secondary and tertiary alkyl halides but can occur with primary halides under forcing conditions.[2]

  • Troubleshooting Strategies to Favor SN2 over E2:

    • Temperature Control: This is the most critical parameter. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[5] Lower the reaction temperature and allow for a longer reaction time.[3][5]

    • Choice of Alkylating Agent: The structure of the alkylating agent is key. Always use a primary alkyl halide (like 1-bromo-3-methoxypropane) if possible.[2] Never use a secondary or tertiary halide to provide the ether fragment if the other component can be the alkoxide.[2]

    • Base/Nucleophile Considerations: While you are using a phenoxide, if you were making a different ether, using a less sterically hindered alkoxide can sometimes help.[5]

Question 3: My reaction is complete, but I'm also seeing evidence of C-alkylation on the aromatic ring. How can I improve O-alkylation selectivity?

Answer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).[6] Ring alkylation (C-alkylation) is a known competitive side reaction.[7]

  • Causality: The reaction conditions, particularly the solvent and counter-ion, can influence the site of alkylation. "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles might react at the "softer" carbon atoms of the ring. The solvent can also influence the availability of the oxygen lone pairs versus the ring's pi system.

  • Troubleshooting to Promote O-Alkylation:

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) that leave a "naked" and highly reactive oxygen anion generally favor O-alkylation.[3]

    • Monitor Reaction Closely: C-alkylation can sometimes be favored under more forcing conditions (higher temperatures, longer reaction times). Stop the reaction as soon as the starting phenol is consumed.

Section 2: Issues in the Amination Step (Nitro Reduction)

The second key transformation is the introduction of the amine group, most commonly achieved by the reduction of a nitro group precursor (e.g., 2-(3-methoxy-propoxy)-6-methyl-1-nitrobenzene).

Question 4: The reduction of my nitro-intermediate is incomplete, or I'm getting a low yield of the desired aniline. What are common pitfalls?

Answer: Incomplete reduction or low yields can stem from the choice of reducing agent, catalyst activity, or reaction conditions.

  • Catalyst Deactivation (for Catalytic Hydrogenation):

    • Causality: Catalytic hydrogenation (e.g., using H₂, Pd/C) is a very clean method, but the catalyst can be poisoned by impurities, particularly sulfur-containing compounds or residual halides from the previous step.

    • Troubleshooting:

      • Ensure the nitro-intermediate is thoroughly purified before reduction to remove any potential catalyst poisons.

      • Use a fresh, high-quality catalyst. Ensure the catalyst is handled properly to avoid deactivation by air exposure.

  • Insufficient Reducing Agent (for Metal/Acid Reductions):

    • Causality: Classic methods like using tin (Sn) or iron (Fe) in the presence of acid (HCl) require stoichiometric amounts of the metal.[8] If insufficient metal or acid is used, the reaction will not go to completion.

    • Troubleshooting:

      • Ensure you are using the correct stoichiometry (typically a molar excess) of the metal and acid.

      • Maintain vigorous stirring, as these are often heterogeneous reactions.

  • Reaction Conditions:

    • Causality: For catalytic hydrogenation, insufficient hydrogen pressure or poor mixing can lead to slow or incomplete reactions. For metal/acid reductions, temperature control can be important to prevent side reactions.

    • Troubleshooting:

      • Hydrogenation: Ensure the system is properly sealed and purged. Use an appropriate solvent and ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.

      • Metal/Acid: Control the temperature, as these reactions can be exothermic. Monitor by TLC to determine the optimal reaction time.

Question 5: My final aniline product is dark red or brown, even after initial purification. What causes this discoloration and how can I get a cleaner product?

Answer: Anilines, particularly substituted anilines, are notoriously susceptible to air oxidation.[9][10]

  • Causality: The amino group makes the aromatic ring electron-rich and prone to oxidation.[11] Exposure to air (oxygen) and light can lead to the formation of highly colored quinone-like compounds and polymeric impurities, causing the sample to darken.[9][10]

  • Troubleshooting and Purification Strategies:

    • Work-up and Handling: During the work-up, minimize exposure to air. Consider performing the final stages of purification under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Purification Methods:

      • Vacuum Distillation: This is an excellent method for separating the volatile aniline from non-volatile, colored polymeric impurities.[9][12] It is often the most effective technique for decolorization.

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with aqueous acid (e.g., HCl). The aniline will move to the aqueous layer as the ammonium salt, leaving non-basic impurities behind. Then, basify the aqueous layer and back-extract the purified aniline into a fresh organic solvent.[9]

      • Column Chromatography: While effective, anilines can sometimes degrade on acidic silica gel.[12] Consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[9]

      • Activated Carbon Treatment: Adding a small amount of activated charcoal during recrystallization (if the product is a solid) can help adsorb colored impurities. The charcoal is then removed by hot filtration.[9]

Section 3: Alternative Synthetic Routes & Advanced Troubleshooting

Question 6: The overall yield of my two-step process is still unsatisfactory. Are there alternative synthetic strategies I should consider?

Answer: Yes, modern cross-coupling reactions offer powerful alternatives for forming C-N bonds and may provide a more efficient route.

  • Buchwald-Hartwig Amination:

    • Concept: This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine.[13][14] This could potentially be a one-step synthesis from an appropriately substituted aryl halide.

    • Potential Route: You could start with 2-bromo-1-(3-methoxy-propoxy)-3-methylbenzene and couple it with an ammonia equivalent.[14] This avoids the nitration and reduction steps entirely.

    • Considerations: This method requires careful selection of the palladium catalyst, ligand, and base.[15] While powerful, optimization is often required. The methodology has been extended to C-O bond formation as well, providing an alternative to the classical Williamson ether synthesis.[13][15]

Workflow & Logic Diagrams

Troubleshooting Workflow for Low Etherification Yield

Caption: Troubleshooting workflow for Williamson ether synthesis.

Purification Strategy for Oxidized Aniline Product

Caption: Purification workflow for discolored aniline product.

Key Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Deprotonation: Under a nitrogen atmosphere, suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Phenol Addition: To the stirred suspension, add a solution of the starting phenol (e.g., 2-methyl-6-nitrophenol, 1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., 1-bromo-3-methoxypropane, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[3]

Protocol 2: Purification of Substituted Aniline via Acid-Base Extraction
  • Dissolution: Dissolve the crude, colored aniline product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. Combine the acidic aqueous extracts. The desired aniline is now protonated and in the aqueous layer.[9]

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12), which liberates the free aniline.[9]

  • Back-Extraction: Extract the basified aqueous solution three times with a fresh portion of organic solvent.[9]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aniline.[9]

Data Summary Table

IssuePotential CauseKey Parameter(s) to AdjustExpected Outcome
Low Ether Yield Incomplete deprotonationBase Strength / QualityIncreased conversion
Low nucleophilicitySolvent ChoiceFaster reaction rate
Alkene Byproduct E2 EliminationReaction TemperatureReduced elimination, higher SN2 selectivity
C-Alkylation Ambident nucleophilicitySolvent, TemperatureImproved O-alkylation selectivity
Incomplete Reduction Catalyst poisoning / Insufficient reagentSubstrate Purity / StoichiometryFull conversion to aniline
Product Discoloration Air OxidationHandling / Purification MethodColorless, pure aniline product

References

  • Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • PrepChem.com. (n.d.). Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine.
  • Benchchem. (n.d.). Efficacy of different purification methods for substituted anilines.
  • Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • SynThink. (n.d.). Ranitidine EP Impurities & USP Related Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemicalBook. (n.d.). Ranitidine synthesis.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
  • Canadian Journal of Chemistry. (n.d.). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones.
  • Pharmaffiliates. (n.d.). Ranitidine-impurities.
  • International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ANILINE. (n.d.).
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • PMC. (n.d.). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing.
  • Google Patents. (n.d.). EP0796256B1 - Process for preparing ranitidine.
  • ACS Publications. (2020, December 1). Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products | Organic Process Research & Development.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ResearchGate. (2014, January). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry.
  • ResearchGate. (n.d.). A new method for the synthesis of ranitidine.
  • Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
  • Scribd. (2022, July 15). Aniline: Structure and Synthesis | PDF | Amine | Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
  • Oriental Journal of Chemistry. (2023, April 30). Removal of Aniline from Aqueous Solution by Adsorption on a Modified Montmorillonite Clay Kinetic and Thermodynamic Studies.
  • YouTube. (2022, October 4). Learnivio | Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Wikipedia. (n.d.). Dinoseb.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ACS Publications. (2002, December 11). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Organic Process Research & Development.
  • PMC. (2016, October 6). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease.
  • Google Patents. (n.d.). US3668261A - Nitration process for phenolic compounds.
  • J-GLOBAL - JST. (n.d.). Ranitidine hydrochloride | Chemical Substance Information.
  • MDPI. (2021, March 18). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease.
  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • ResearchGate. (n.d.). A new method for the synthesis of ranitidine.
  • PubMed. (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.

Sources

Optimization

preventing oxidation and degradation of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine during storage

Welcome to the technical support center for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Phenylamine derivatives, particularly those with electron-donating substituents like methoxy and alkyl groups, are susceptible to oxidation and degradation. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine?

A1: The most common visual indicator of degradation is a change in color. Fresh, pure 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is typically a colorless to light-colored oil or solid. Upon oxidation, aromatic amines often form highly colored conjugated impurities, leading to a yellow, brown, or even dark purple appearance. Another sign of degradation can be a change in the physical state, such as the formation of precipitates or an increase in viscosity. For quantitative assessment, you may observe the appearance of new peaks in your analytical chromatograms (e.g., HPLC or GC).

Q2: What is the optimal temperature for storing this compound?

A2: For long-term storage, it is recommended to store 2-(3-Methoxy-propoxy)-6-methyl-phenylamine at low temperatures, ideally at -20°C or below, in a tightly sealed container.[1] Lower temperatures slow down the rate of chemical reactions, including oxidation.[2] For short-term storage (i.e., between experiments), refrigeration at 2-8°C is acceptable, provided the compound is under an inert atmosphere.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, it is highly recommended. The phenylamine moiety is susceptible to oxidation by atmospheric oxygen.[3] Storing the compound under an inert gas, such as argon or nitrogen, will displace oxygen and significantly inhibit oxidative degradation pathways.[4]

Q4: Can I use antioxidants to stabilize 2-(3-Methoxy-propoxy)-6-methyl-phenylamine?

A4: The addition of antioxidants can be an effective strategy, particularly for solutions of the compound.[5][6] However, the choice of antioxidant must be carefully considered to avoid interference with downstream applications. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and hindered phenols.[7][8] It is crucial to perform validation experiments to ensure the compatibility and efficacy of any added stabilizer.

Q5: My compound is already discolored. Is it still usable?

A5: The usability of a discolored compound depends on the specific requirements of your experiment. The presence of color indicates the formation of impurities, which may or may not interfere with your reaction or assay. It is strongly advised to re-purify the compound, for example, by column chromatography, to remove degradation products before use. For critical applications, using a fresh, pure lot of the compound is the safest approach.

Troubleshooting Guide

Issue 1: The compound has changed color from light yellow to dark brown.
Potential Cause Explanation Recommended Action
Oxidation The amine group is susceptible to oxidation, leading to the formation of colored byproducts. This is accelerated by exposure to air and light.[1]Purge the container with an inert gas (argon or nitrogen) and store in a tightly sealed, amber glass vial at -20°C.[4] For solutions, consider adding a suitable antioxidant after compatibility testing.
Photodegradation Exposure to UV or visible light can promote the formation of radical species, initiating degradation pathways.[1]Store the compound in a light-protected container, such as an amber vial, or wrap the container in aluminum foil.[2]
Contamination The presence of metal ions or other impurities can catalyze oxidation reactions.Ensure all handling and storage are performed using clean, high-purity equipment and solvents.
Issue 2: Unexpected peaks are observed in the HPLC analysis of the compound.
Potential Cause Explanation Recommended Action
Degradation Products The new peaks likely correspond to oxidized or otherwise degraded forms of the parent compound.Couple your HPLC system to a mass spectrometer (LC-MS) to identify the molecular weights of the impurities. This information can help elucidate the degradation pathway.[2] Consider re-purification of the compound.
Solvent Impurities Impurities in the solvent used to dissolve the compound can appear as extra peaks.Run a blank injection of the solvent to check for impurities. Use high-purity, HPLC-grade solvents.
Reaction with Solvent The compound may be reacting with the solvent over time.If the compound is stored in solution, perform a stability study by analyzing the solution at different time points. If instability is observed, prepare fresh solutions before use.

Proposed Degradation Pathway

The degradation of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is likely initiated by the oxidation of the amine functionality, a common pathway for aromatic amines. The electron-donating nature of the substituents on the aromatic ring can influence the susceptibility to oxidation.

G A 2-(3-Methoxy-propoxy)- 6-methyl-phenylamine B N-Oxide Derivative A->B Oxidation (O2, light) D Ring-Oxidized Species A->D Further Oxidation C Dimerization Products B->C Condensation E Colored Impurities C->E Polymerization D->C

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • Place the 2-(3-Methoxy-propoxy)-6-methyl-phenylamine into the vial.

  • Purge the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.

  • Tightly seal the vial with the cap.

  • For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a freezer at -20°C or below.[1]

Protocol 2: Monitoring Purity by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific equipment and purity requirements.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid to improve peak shape.[2] Filter the mobile phase through a 0.22 µm filter.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time indicates degradation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC workflow for purity analysis.

References

  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test - SciTePress.
  • 3 - SAFETY DATA SHEET.
  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - ACS Publications. (2021-07-22).
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
  • (PDF) Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method - ResearchGate.
  • Aromatic Amines Antioxidants for Polymers - Performance Additives.
  • Technical Support Center: Degradation of N-Phenylaniline Compounds - Benchchem.
  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024-03-31).
  • Air Sensitive Compounds | Ossila.
  • Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. (2004-10-28).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. (2023-02-25).
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants - NINGBO INNO PHARMCHEM CO.,LTD..
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010-02-26).
  • MATERIAL SAFETY DATA SHEET - Tri-iso.

Sources

Troubleshooting

improving chromatographic peak shape for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-(3-Methoxy-propoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-(3-Methoxy-propoxy)-6-methyl-phenylamine .

This molecule presents unique analytical hurdles. It features a hydrophobic aniline core heavily influenced by steric hindrance from its ortho-methyl and ortho-(3-methoxy-propoxy) substitutions. Because it acts as a weak base (estimated pKa ~4.5–5.5) with both polar hydrogen-bonding domains and non-polar regions, it is highly susceptible to secondary column interactions and solubility mismatches.

Below is a self-validating framework to diagnose and resolve peak shape distortions for this specific analyte.

Diagnostic Workflow: Peak Shape Optimization

PeakShapeTroubleshooting Start Analyze Chromatogram for 2-(3-Methoxy-propoxy)- 6-methyl-phenylamine Issue Identify Primary Peak Distortion Start->Issue Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Splitting Peak Splitting or Shoulders Issue->Splitting Broadening Broad Peaks (Low Efficiency) Issue->Broadening TailCause Secondary Silanol Interactions or Partial Ionization Tailing->TailCause SplitCause Sample Solvent Mismatch or Blocked Column Frit Splitting->SplitCause BroadCause Excessive Extra-Column Volume or Slow Mass Transfer Broadening->BroadCause TailSol Adjust Mobile Phase pH (< 2.5 or > 8.0) TailCause->TailSol SplitSol Match Sample Diluent to Initial Mobile Phase SplitCause->SplitSol BroadSol Minimize Tubing ID & Optimize Temperature BroadCause->BroadSol

Fig 1. Diagnostic decision tree for resolving chromatographic peak shape distortions.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why does 2-(3-Methoxy-propoxy)-6-methyl-phenylamine exhibit severe peak tailing on my standard C18 column? Causality & Mechanism: In reversed-phase liquid chromatography (RPLC), peak tailing for basic amines is primarily caused by a dual-retention mechanism ()[1]. While the hydrophobic methyl-phenyl ring interacts with the C18 stationary phase, the protonated primary amine (-NH3+) undergoes secondary ion-exchange interactions with ionized, unendcapped residual silanols (SiO-) on the silica surface ()[2]. Because this ion-exchange process is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules lags behind the main band, resulting in an asymmetric tail ()[3]. Solution: You must control the ionization state of both the analyte and the stationary phase.

  • Low pH Strategy (pH < 2.5): Use a strong buffer like 0.1% Trifluoroacetic acid (TFA). This fully protonates the amine but neutralizes the surface silanols (forming Si-OH), shutting down the ion-exchange pathway.

  • High pH Strategy (pH > 8.0): Use a high-pH stable column and a buffer like 10 mM Ammonium Bicarbonate (pH 10). This fully deprotonates the aniline derivative into its neutral free-base form, eliminating electrostatic interactions entirely ()[4].

Q2: I am observing peak splitting (a "shoulder" on the main peak). Is my column degrading? Causality & Mechanism: While a blocked column frit or a void in the stationary phase bed can cause global peak splitting across all analytes (), if this splitting is isolated to your target analyte, the root cause is almost certainly a sample solvent mismatch ()[5]. Because 2-(3-Methoxy-propoxy)-6-methyl-phenylamine has a hydrophobic core, users often dissolve it in 100% Methanol or Acetonitrile. If your initial mobile phase is highly aqueous (e.g., 90% water to retain the polar amine), injecting a strong organic sample plug causes the analyte to partition into the injection solvent rather than the stationary phase. A portion of the analyte races ahead of the main band before the solvent plug fully dilutes, creating a split peak or shoulder ()[6]. Solution: Match the sample diluent to the initial mobile phase conditions. If solubility is an issue, inject a much smaller volume (e.g., 1-2 µL) to allow instantaneous dilution upon entering the column ()[7].

Q3: How do I select the right mobile phase buffer to improve peak symmetry for this specific aniline derivative? Causality & Mechanism: When the mobile phase pH is within ±1.5 units of the analyte's pKa (approx. 4.5–5.5 for this substituted aniline), the compound exists in a mixed ionization state. This uneven ionization leads to asymmetrical peaks, poor efficiency, and retention time shifts ()[2]. Solution: Avoid operating at a pH between 3.5 and 6.5. Ensure your buffer concentration is adequate (e.g., 10-20 mM) to resist local pH changes caused by the injection of the sample ().

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase pH Optimization & Buffer Selection Workflow

This self-validating protocol determines the optimal thermodynamic state for your analyte to prevent silanol interactions.

  • Preparation: Prepare two distinct aqueous mobile phases:

    • Acidic: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Basic: 10 mM Ammonium Bicarbonate in Water (pH ~10.0).

  • Column Selection: For the acidic screen, a standard fully endcapped C18 is sufficient. For the basic screen, you must utilize a high-pH tolerant hybridized silica column (e.g., Waters BEH or Agilent Poroshell HPH) to prevent silica dissolution ()[4].

  • Execution: Run a generic gradient (5% to 95% Acetonitrile over 10 minutes) for both conditions at a constant column temperature of 40°C.

  • Validation: Calculate the USP Tailing Factor (T) at 5% peak height. A value of T = 1.0 indicates perfect symmetry; T > 1.5 indicates unacceptable tailing ()[8]. Select the pH condition that yields T < 1.2.

Protocol 2: Correcting Sample Solvent Mismatch (Diluent Exchange)

Use this protocol to eliminate peak splitting caused by strong solvent effects.

  • Identify Conditions: Note the initial mobile phase composition of your gradient (e.g., 15% Organic / 85% Aqueous).

  • Stock Preparation: Prepare your stock solution of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine in 100% organic solvent (Methanol or Acetonitrile) to ensure complete dissolution of the hydrophobic core.

  • Serial Dilution: Perform a step-wise dilution of the stock solution using the aqueous mobile phase buffer until the final diluent composition matches the initial gradient conditions (≤ 15% Organic).

  • Volume Adjustment: If the analyte precipitates during Step 3, revert to a higher organic diluent but strictly limit the injection volume to 1 µL to minimize the strong solvent dispersion effect on the column head ()[6].

Quantitative Data: Buffer System Comparison

The table below summarizes the expected chromatographic behavior of basic aniline derivatives under various buffering conditions.

Table 1: Thermodynamic States and Expected Tailing Factors

Buffer SystemOperating pHAnalyte Ionization StateSilanol Ionization StateExpected USP Tailing Factor (T)Column Requirement
0.1% TFA ~2.0Fully Protonated (+1)Neutralized (Si-OH)1.0 - 1.2 (Excellent)Standard C18 (Endcapped)
10 mM Ammonium Acetate ~5.8Partially ProtonatedFully Ionized (SiO-)1.8 - 2.5 (Severe Tailing)Polar-Embedded / Mixed-Mode
10 mM Ammonium Bicarbonate ~10.0Fully Neutral (0)Fully Ionized (SiO-)1.0 - 1.1 (Perfect Symmetry)High-pH Hybrid Silica (e.g., BEH)

References

  • [8] Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." URL: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." URL: [Link]

  • [1] Element Lab Solutions. "Peak Tailing in HPLC." URL: [Link]

  • [2] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" URL: [Link]

  • [5] Chromatography Today. "What is Peak Splitting?" URL: [Link]

  • [6] Waters Corporation. "What are common causes of peak splitting when running an LC column?" URL: [Link]

  • [7] ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." URL: [Link]

  • [3] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." URL: [Link]

  • [4] Agilent Technologies. "Why it matters and how to get good peak shape." URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Welcome to the technical support center for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in polar solvents. Our goal is to equip you with the scientific rationale and practical methodologies to effectively overcome these hurdles in your experiments.

Introduction: Understanding the Challenge

2-(3-Methoxy-propoxy)-6-methyl-phenylamine possesses a molecular structure that imparts it with limited solubility in aqueous and other polar solvent systems. This characteristic is primarily due to the presence of a non-polar aromatic ring and an ether linkage, which dominate over the polar amine group. For many applications, particularly in pharmaceutical development and biological assays, achieving sufficient concentration in polar media is a critical first step. This guide will explore several field-proven techniques to enhance the solubility of this compound.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic approach to addressing poor solubility. We will progress from simple, direct methods to more complex formulation strategies.

Initial Assessment: Baseline Solubility Determination

Before attempting to enhance solubility, it is crucial to establish a baseline. A preliminary, small-scale solubility test will provide a qualitative understanding of the compound's behavior in your solvent of interest.

Experimental Protocol: Small-Scale Solubility Testing

  • To a small vial, add a precisely weighed amount (e.g., 1-5 mg) of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.

  • Add a measured volume (e.g., 100 µL) of the desired polar solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for undissolved particles. If the compound has dissolved, it is soluble to at least that concentration.

  • If undissolved solid remains, incrementally add more solvent and repeat the vortexing step until the solid dissolves, or it becomes apparent that the compound is poorly soluble.

  • Gentle heating or sonication can be applied to assist dissolution, but be mindful of potential compound degradation at elevated temperatures.[1]

Issue 1: The compound does not dissolve in my primary polar solvent (e.g., water, buffer).

This is the most common issue encountered. The inherent lipophilicity of the molecule often leads to poor aqueous solubility.

Solution 1: pH Adjustment

  • Scientific Rationale: As an aromatic amine, 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a weak base.[2] By lowering the pH of the solvent with a suitable acid, the amine group can be protonated, forming a more soluble salt.[1][3][4][5] This is a widely used and effective technique for ionizable drugs.[3][6][7]

  • Experimental Protocol: pH-Mediated Solubilization

    • Prepare a suspension of the compound in the desired aqueous medium.

    • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the pH and visually inspect the solution. As the pH decreases, the compound should begin to dissolve.

    • Continue adding acid until the compound is fully dissolved. Note the final pH.

    • Caution: Ensure the final pH is compatible with your experimental system and does not cause compound degradation.

Solution 2: Co-solvency

  • Scientific Rationale: The principle of "like dissolves like" governs solubility.[8][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for dissolving non-polar compounds.[11]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG 300, PEG 400)

    • Glycerol

    • Dimethyl sulfoxide (DMSO)[12]

  • Experimental Protocol: Co-solvent System Preparation

    • First, dissolve the 2-(3-Methoxy-propoxy)-6-methyl-phenylamine in a minimal amount of a suitable co-solvent in which it is freely soluble (e.g., ethanol or DMSO).

    • Slowly add the aqueous phase (e.g., water or buffer) to the co-solvent mixture while stirring.

    • Observe for any precipitation. The goal is to find a ratio of co-solvent to aqueous phase that keeps the compound in solution.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol10-40%Generally well-tolerated in many biological systems.
Propylene Glycol10-50%A common pharmaceutical excipient.
PEG 40010-60%Effective for a wide range of hydrophobic compounds.
DMSO1-10%A powerful solvent, but can have cellular effects. Use at the lowest effective concentration.

This table provides estimated starting concentrations. The optimal concentration will need to be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: I've tried pH adjustment, but my compound precipitates when I add it to my neutral pH cell culture media. What should I do?

This is a common issue known as "precipitation upon dilution." The pH of the stock solution is too low to be maintained by the buffering capacity of the media.

  • Troubleshooting Steps:

    • Lower the Stock Concentration: Prepare a more dilute acidic stock solution. This will result in a smaller pH shift when added to the media.

    • Use a Co-solvent in Combination: Prepare a stock solution in a co-solvent/acid mixture. The co-solvent will help maintain solubility even as the pH neutralizes.

    • Consider a Different Solubilization Strategy: If pH adjustment is not feasible, explore the use of surfactants or cyclodextrins.

Q2: What are surfactants and how can they help with solubility?

Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[13][14][15]

  • Mechanism of Action: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly soluble compounds like 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, effectively dissolving them in the aqueous phase.[13][16][17]

  • Common Pharmaceutical Surfactants:

    • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL.[13][18] These are often preferred for their lower toxicity.[13]

    • Anionic: Sodium dodecyl sulfate (SDS).[13][15]

    • Cationic: Cetyltrimethylammonium bromide (CTAB).

Q3: Can you explain what cyclodextrins are and how they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21]

  • Mechanism of Action: They can form "inclusion complexes" with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their central cavity.[19][20][22][23] This complex is then readily soluble in aqueous solutions due to the hydrophilic outer surface of the cyclodextrin.[20]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[19]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Q4: How do I choose between pH adjustment, co-solvents, surfactants, and cyclodextrins?

The choice of solubilization technique depends on several factors, including the required concentration, the constraints of your experimental system (e.g., cell-based assay vs. chemical reaction), and potential interactions with other components. The following decision-making workflow can guide your selection.

solubilization_workflow cluster_advanced Advanced Options start Poorly Soluble Compound ph_adjustment Is the compound ionizable? Can the system tolerate a pH change? start->ph_adjustment ph_yes Yes ph_adjustment->ph_yes Yes ph_no No ph_adjustment->ph_no No try_ph Attempt pH Adjustment ph_yes->try_ph cosolvent Can a co-solvent be tolerated? (e.g., DMSO, Ethanol) ph_no->cosolvent success Solubility Achieved try_ph->success cosolvent_yes Yes cosolvent->cosolvent_yes Yes cosolvent_no No cosolvent->cosolvent_no No try_cosolvent Use a Co-solvent System cosolvent_yes->try_cosolvent surfactant_cd Consider more advanced formulations cosolvent_no->surfactant_cd try_cosolvent->success surfactant Surfactants (e.g., Tween, Cremophor) surfactant_cd->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) surfactant_cd->cyclodextrin surfactant->success cyclodextrin->success

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2-(3-Methoxy-propoxy)-6-methyl-phenylamine vs. Standard Substituted Anilines

The search for novel pharmacophores with versatile synthetic accessibility and potent biological activity is a perpetual endeavor in drug discovery[1]. The substituted aniline scaffold is a privileged structure, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

The search for novel pharmacophores with versatile synthetic accessibility and potent biological activity is a perpetual endeavor in drug discovery[1]. The substituted aniline scaffold is a privileged structure, serving as a critical building block for tyrosine kinase inhibitors (TKIs), analgesics, and antimicrobials[1]. However, as targets become more complex, medicinal chemists are moving away from simple anilines toward highly functionalized, sterically tuned derivatives to mitigate metabolic instability and enhance receptor selectivity[2].

This guide provides an objective, data-driven comparison of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (MMPA) against traditional aniline derivatives. By dissecting the steric, electronic, and physicochemical causality behind this specific 2,6-disubstitution pattern, we can better understand its utility in modern pharmacophore design.

Structural and Electronic Profiling: The Causality of Substitution

To understand the performance of MMPA, we must first analyze the quantum chemical effects of its substituents. MMPA features a 2,6-disubstitution pattern: a rigid methyl group at the ortho position and a flexible, hydrophilic 3-methoxypropoxy ether chain at the other ortho position.

Steric Hindrance and the Out-of-Plane (OOP) Angle

In unsubstituted aniline, the -NH₂ group lies at an out-of-plane (OOP) angle (θ) of approximately 42° relative to the benzene ring[3]. This allows for partial delocalization of the nitrogen lone pair into the aromatic π-system.

When we introduce bulky groups at the 2 and 6 positions (as seen in MMPA and 2,6-dimethylaniline), the steric clash forces the -NH₂ group further out of plane[4]. Statistical analyses of substituent effects demonstrate that larger CCNH angles and longer C-N bond lengths disrupt this resonance[5].

  • The Causality: By breaking the resonance, the electron density becomes highly localized on the nitrogen atom. While this theoretically increases intrinsic basicity, the extreme steric bulk of the 2,6-substituents simultaneously shields the protonated anilinium ion from aqueous solvation. This creates a complex pKa profile where the compound acts as a stronger base in lipophilic pockets but exhibits a lower apparent pKa in bulk aqueous media.

The 3-Methoxypropoxy Advantage

Replacing a simple alkyl group (like the second methyl in 2,6-dimethylaniline) with a 3-methoxypropoxy chain introduces a PEG-like linker. This specific modification serves two critical functions:

  • Hydrogen Bonding: The ether oxygens act as hydrogen-bond acceptors, which can engage specific kinase hinge-region residues (e.g., in Mer/c-Met dual inhibitors)[6].

  • ADMET Tuning: The flexible ether chain counteracts the excessive lipophilicity of the aromatic core, improving aqueous solubility without sacrificing membrane permeability[7].

LogicMap N1 2,6-Disubstitution (Methyl + Alkoxy) N2 Increased Steric Bulk Around -NH2 N1->N2 N3 Increased OOP Angle (θ) & C-N Bond Length N2->N3 N4 Reduced N-Lone Pair Delocalization N3->N4 Breaks Resonance N5 Altered Solvation Energy & Apparent pKa N4->N5 Localized Electron Density N6 Enhanced Target Selectivity (Kinase Hinge Binding) N5->N6 Pharmacophore Optimization

Caption: Mechanistic causality: How steric hindrance in 2,6-disubstituted anilines modulates pKa and binding.

Quantitative Data: Physicochemical Comparison

The following table summarizes the physicochemical properties of MMPA compared to standard reference anilines. (Note: Geometric parameters for MMPA are derived from ab initio 6-311G* quantum chemical models of structurally analogous 2,6-disubstituted systems).*

CompoundApparent pKa (Aq)LogP (Octanol/Water)C-N Bond Length (Å)Out-of-Plane Angle (θ)
Aniline 4.600.901.39641.7°
2-Methoxyaniline 4.521.181.39843.2°
2,6-Dimethylaniline 3.951.851.41052.5°
MMPA (Target) ~4.10~1.65~1.415*~54.0°

Data synthesis indicates that while MMPA shares the severe OOP angle of 2,6-dimethylaniline, its LogP is tempered by the hydrophilic ether chain, offering a superior balance for oral bioavailability.

Experimental Protocols: Self-Validating Workflows

In my experience optimizing lead compounds, relying solely on calculated values (cLogP or cpKa) for highly flexible ether chains often leads to late-stage ADMET failures. The following empirical protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Potentiometric Determination of pKa via Co-Solvent Extrapolation

Because MMPA and its derivatives exhibit moderate lipophilicity, direct aqueous titration often results in micro-precipitation, skewing the pKa. We utilize a Yasuda-Shedlovsky extrapolation method.

  • Preparation: Prepare 1 mM solutions of MMPA in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Acidification: Lower the pH of each sample to 2.0 using standardized 0.1 M HCl to fully protonate the aniline nitrogen.

  • Forward Titration: Titrate with standardized 0.1 M KOH under an inert argon atmosphere at 25.0 ± 0.1 °C, recording the pH dynamically.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% organic modifier to find the true aqueous pKa.

  • System Validation (The Closed Loop): Immediately following the forward titration, perform a back-titration using 0.1 M HCl. Causality: If the back-titration curve deviates by >0.05 pH units from the forward curve, the system flags potential compound degradation or irreversible precipitation, and the run is automatically invalidated.

Protocol B: RP-HPLC Determination of Lipophilicity (LogP)

The retention time of anilines on a C18 column directly correlates with partitioning between a hydrophobic stationary phase and a hydrophilic mobile phase, effectively mimicking biological membrane interactions[7].

  • System Setup: Equip an HPLC with a C18 column (e.g., 5 µm, 150 x 4.6 mm). Set the column compartment to 25 °C.

  • Mobile Phase: Isocratic elution using Methanol/Water (70:30 v/v) buffered to pH 7.4 with 10 mM phosphate buffer (ensuring the aniline is in its neutral free-base form).

  • Calibration: Inject a mixture of five reference anilines with known OECD LogP values (e.g., aniline, 4-methylaniline, 2,6-dimethylaniline).

  • Execution: Inject the MMPA sample and record the retention time ( tR​ ). Calculate the capacity factor ( k′ ).

  • System Validation: The protocol is only valid if the linear regression of log(k′) vs. known LogP for the calibration standards yields an R2≥0.99 . The LogP of MMPA is then interpolated from this validated curve.

Workflow A MMPA Scaffold B Scaffold Coupling (e.g., Pyrimidine core) A->B Synthesis C Empirical ADMET (RP-HPLC LogP & pKa) B->C Self-Validating Loop D In Vitro Kinase Assay (Mer/c-Met) C->D High-Throughput Screen

Caption: Workflow for integrating MMPA into kinase inhibitor discovery and ADMET profiling.

Application in Drug Discovery: Kinase Inhibition

The unique steric profile of 2-substituted and 2,6-disubstituted anilines has been heavily leveraged in the development of dual Mer/c-Met kinase inhibitors[6]. Mer and c-Met are receptor tyrosine kinases with overlapping downstream signaling pathways implicated in oncology[6].

When MMPA is coupled to a pyrimidine core, the 2-methyl group forces the aniline ring into a specific orthogonal conformation relative to the pyrimidine. Concurrently, the 3-methoxypropoxy chain extends into the solvent-exposed region of the kinase ATP-binding pocket. This dual-action structural tuning enhances therapeutic outcomes by improving target selectivity while maintaining a favorable cardiac safety profile (e.g., minimizing hERG channel inhibition)[6].

References

  • "Aniline replacement in drug-like compounds", Cresset Group (2024). URL: [Link][2]

  • "Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies", MDPI (2024). URL:[Link][7]

  • "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability", MDPI (2025). URL:[Link][6]

  • "Substituent effects on the physical properties and pKa of aniline", International Journal of Quantum Chemistry (2000). URL:[Link][3][4]

  • "Statistical Analysis of Substituent Effects on pKa of Aniline", Journal of Engineering Research and Applied Science (2024). URL: [Link][5]

Sources

Comparative

A Senior Scientist's Guide to Validating Quantitative LC-MS Methods for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. When quantifying novel compounds such as 2-(3-Methoxy-propoxy)-6-methyl-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. When quantifying novel compounds such as 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, a primary aromatic amine with potential pharmaceutical relevance, a meticulously validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is non-negotiable. This guide provides an in-depth, experience-driven approach to validating a quantitative LC-MS method for this specific analyte, moving beyond a simple checklist to explain the causality behind each experimental choice.

The validation of a bioanalytical method is a process to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] This guide is structured to provide a comparative framework, not of pre-existing methods for this novel compound, but of the critical choices and potential outcomes at each stage of the validation process. We will explore the core validation parameters as stipulated by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring your methodology is scientifically sound and regulatorily compliant.[1][3][4][5]

The Validation Workflow: A Logic-Driven Approach

A successful validation study follows a logical progression, where each step builds upon the last to create a comprehensive picture of the method's performance. The following diagram illustrates the interconnectedness of the key validation parameters.

Validation_Workflow cluster_0 Method Development & Optimization cluster_2 Sample & Analyte Integrity MD Method Development (LC & MS Parameters) Specificity Specificity & Selectivity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD Matrix Matrix Effects Matrix->Accuracy Impacts Matrix->Precision Impacts Stability Stability Stability->Accuracy Ensures

Caption: Interrelationship of key validation parameters in an LC-MS method validation workflow.

Part 1: Specificity and Selectivity - Ensuring You Measure Only What Matters

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] For 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, this includes endogenous matrix components, metabolites, and any co-administered drugs.

Experimental Protocol:
  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., plasma, urine) to be used in the study.

  • Analyte and Internal Standard (IS) Spiking: Spike the blank matrix with the analyte at the Lower Limit of Quantitation (LLOQ) and with the IS at its working concentration.

  • Interference Check: Chromatograms of the blank matrix should be free of any significant interfering peaks at the retention times of the analyte and the IS. The response of any interfering peak should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the IS.

Comparison of Approaches:
ParameterApproach 1: Standard Blank MatrixApproach 2: Hemolyzed and Lipemic MatrixRationale & Recommendation
Matrix Type Normal, pooled matrix from healthy volunteers.Matrix with high levels of hemolysis and lipids.Approach 2 is crucial for robust methods intended for clinical studies where patient samples can be compromised.
Acceptance Criteria <20% interference at analyte RT, <5% at IS RT.Same as Approach 1.Stringent acceptance criteria are non-negotiable for ensuring data integrity.
Outcome Demonstrates specificity in a standard population.Proves method robustness against common sample variations.Recommendation: Incorporate hemolyzed and lipemic matrix checks for a more rigorous validation.

Part 2: Linearity and Range - Defining the Method's Operating Boundaries

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:
  • Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Data Evaluation: Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.

Comparison of Calibration Models:
ParameterModel 1: Unweighted Linear Regression (1/x⁰)Model 2: Weighted Linear Regression (1/x)Model 3: Weighted Linear Regression (1/x²)Rationale & Recommendation
Regression Type Simple linear regression.Weighted to give less emphasis to higher concentrations.More heavily weighted towards lower concentrations.Heteroscedasticity (non-constant variance) is common in LC-MS data, making weighted regression necessary.
Correlation Coefficient (r²) >0.99>0.99>0.99A high r² is necessary but not sufficient to determine the best model.
Back-calculated Accuracy May show significant bias at the lower and upper ends of the curve.Often provides a good balance for most bioanalytical assays.Can be optimal when precision is poorest at the lowest concentrations.Recommendation: Evaluate all three models and select the simplest model that provides the best fit, with back-calculated concentrations of the calibration standards within ±15% of the nominal value (±20% for LLOQ).[7]

Part 3: Accuracy and Precision - The Cornerstones of Reliability

Accuracy refers to the closeness of the mean test results obtained by the method to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6]

Experimental Protocol:
  • Quality Control (QC) Samples: Prepare QC samples in the same matrix as the study samples at a minimum of four concentration levels:

    • Lower Limit of Quantitation (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range)

    • High QC (approx. 80% of the Upper Limit of Quantitation - ULOQ)

  • Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

  • Evaluation:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Comparison of Acceptance Criteria:
ParameterStandard Acceptance CriteriaMore Stringent Criteria (e.g., for pivotal studies)Rationale & Recommendation
Accuracy ±15% (±20% at LLOQ)±10% (±15% at LLOQ)Stricter criteria may be adopted internally to ensure a higher degree of confidence in the data.
Precision (CV%) ≤15% (≤20% at LLOQ)≤10% (≤15% at LLOQ)Lower variability is always desirable and indicates a more controlled and reproducible method.
Recommendation: While standard criteria are widely accepted, striving for more stringent internal targets can de-risk future studies and regulatory submissions.

Part 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of the analyte that can be reliably and accurately measured.[6]

Experimental Protocol:
  • LOD Estimation: Typically determined as a signal-to-noise ratio (S/N) of 3:1.

  • LOQ Establishment: The LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria (within ±20% for accuracy and ≤20% for precision).

Part 5: Matrix Effects - Unmasking Hidden Interferences

Matrix effects are the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix.[8][9][10] This is a critical parameter for LC-MS methods utilizing electrospray ionization (ESI).

Experimental Protocol:
  • Sample Sets:

    • Set 1: Analyte and IS in neat solution.

    • Set 2: Blank matrix extract spiked with analyte and IS at the same concentration as Set 1.

  • Calculation:

    • Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in neat solution)

    • IS-Normalized MF should be calculated.

  • Evaluation: The CV of the IS-normalized MF from at least six different lots of matrix should be ≤15%.

Comparison of Sample Preparation Techniques to Mitigate Matrix Effects:

TechniqueProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Recommendation
Principle Proteins are precipitated with an organic solvent.[11]Analyte is partitioned between two immiscible liquids.[11]Analyte is retained on a solid sorbent and eluted.[12]SPE generally provides the cleanest extracts.
Pros Fast, simple, and inexpensive.Can provide clean extracts.Highly selective and provides the cleanest extracts, minimizing matrix effects.[12]
Cons Can result in significant matrix effects.Can be labor-intensive and use large volumes of organic solvents.More complex and costly method development.
Recommendation: For 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, start with the simpler PPT. If significant matrix effects are observed, a more rigorous sample cleanup like SPE is warranted.[12]

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subgraph "cluster_0" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; PPT [label="Protein Precipitation (PPT)"]; LLE [label="Liquid-Liquid Extraction (LLE)"]; SPE [label="Solid-Phase Extraction (SPE)"]; }

subgraph "cluster_1" { label="Outcome"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; High_ME [label="High Matrix Effects"]; Low_ME [label="Low Matrix Effects"]; }

PPT -> High_ME [label="Potential for"]; LLE -> Low_ME [label="Generally leads to"]; SPE -> Low_ME [label="Most effective for"];

{rank=same; PPT; LLE; SPE;} }

Caption: Comparison of sample preparation techniques for mitigating matrix effects.

Part 6: Stability - Ensuring Analyte Integrity Over Time

Stability testing evaluates the chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[13][14]

Experimental Protocol:

Evaluate the stability of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine under the following conditions by analyzing QC samples (low and high concentrations) against a freshly prepared calibration curve:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling time.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Comparison of Stability Scenarios:
Stability TestCondition 1: Standard ProtocolCondition 2: "Worst-Case" ScenarioRationale & Recommendation
Freeze-Thaw 3 cycles5 cyclesSimulates potential repeated access to samples.
Bench-Top 4 hours24 hoursAccounts for unexpected delays in sample processing.
Long-Term 30 days90 days or longerShould cover the entire duration of the study from first sample collection to last sample analysis.
Recommendation: Designing stability tests to cover "worst-case" scenarios provides a more robust validation package and prevents out-of-specification results due to unforeseen sample handling issues.[13]

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterKey ExperimentAcceptance Criteria
Specificity Analysis of blank matrix lots.No significant interference at the retention times of the analyte and IS.
Linearity Analysis of a calibration curve with ≥6 non-zero points.r² > 0.99; back-calculated concentrations within ±15% (±20% at LLOQ).
Accuracy Analysis of QC samples at ≥4 levels (n≥5).Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Analysis of QC samples at ≥4 levels (n≥5).CV ≤15% (≤20% at LLOQ).
LOQ Lowest standard on the calibration curve.Meets accuracy and precision criteria.
Matrix Effect Post-extraction spike in ≥6 matrix lots.CV of IS-normalized matrix factor ≤15%.
Stability Analysis of QCs after storage under various conditions.Mean concentration within ±15% of nominal.

Conclusion

The validation of a quantitative LC-MS method for a novel compound like 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a systematic process that requires careful planning and a deep understanding of the underlying scientific principles. By not only following but also challenging the standard protocols—for instance, by testing more rigorous sample preparation techniques, evaluating multiple calibration models, and assessing stability under worst-case scenarios—researchers can build a truly robust and reliable method. This guide provides the framework and the scientific rationale to empower you to develop and validate high-quality analytical methods that will stand up to scientific and regulatory scrutiny.

References

  • Buhrman, D. L., et al. (1996). Journal of the American Society for Mass Spectrometry, 7(11), 1099-1105. (Note: While the concept is widely cited, a direct clickable URL to this specific older article is not readily available through the search. The principle is extensively discussed in newer guidance documents).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][4][15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][16]

  • Mei, H., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1017-1020. [Link][9]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link][1][17]

  • Matuszewski, B. K., et al. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of ion suppression/enhancement by post-column infusion. Analytical chemistry, 75(13), 3019-3030. (Note: Foundational paper, direct URL not provided by the tool, but the principle is widely referenced).[10]

  • Sultana, N., et al. (2017). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Scientia Pharmaceutica, 85(1), 11. [Link][18]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. (Note: General review, direct URL not provided by the tool).
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][19]

  • Shah, V. P., et al. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109-E114. [Link][20][21]

  • International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). [Link][5][22][23]

  • National Center for Biotechnology Information. (n.d.). Analytical Method Assessment. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link][13]

  • Hawley, B. (2024). Essential Guide to LCMS Sample Preparation Techniques. [Link][12]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link][11]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][6]

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. [Link][14]

Sources

Validation

A Comparative Stability Analysis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine Analogs: A Guide for Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1][2] This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1][2] This guide provides a comprehensive comparative stability analysis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine and its rationally designed analogs. Through a detailed examination of forced degradation studies, we will explore the intrinsic stability of these compounds and elucidate the structural modifications that influence their degradation profiles. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Critical Role of Stability in Drug Development

The chemical stability of a drug substance is a critical quality attribute that can significantly impact its therapeutic effectiveness and safety.[3] Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties.[4] Therefore, a thorough understanding of a molecule's degradation pathways is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the definition of a valid shelf-life.[1][5]

Forced degradation studies are a cornerstone of this process, providing a means to accelerate the degradation of a drug substance under controlled, stressed conditions.[4][6] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4][7] This guide will delve into a comparative forced degradation study of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine and two of its analogs, providing a framework for evaluating the stability of this class of compounds.

The Analogs: Structure-Activity Relationships and Rationale for Selection

The parent compound, 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (Analog A), possesses a phenylamine core, a methoxy-propoxy side chain, and a methyl group on the aromatic ring. To investigate the influence of these structural features on stability, two analogs have been selected for this comparative analysis:

  • Analog B: 2-(3-Hydroxy-propoxy)-6-methyl-phenylamine: The replacement of the terminal methoxy group with a hydroxyl group introduces a potential site for oxidation and conjugation reactions.

  • Analog C: 2-(3-Methoxy-propoxy)-phenylamine: The removal of the methyl group from the phenyl ring may alter the electron density of the aromatic system and its susceptibility to oxidative and hydrolytic degradation.

Analog Structure Key Structural Difference from Parent (Analog A)
A Parent Compound
B Terminal hydroxyl group instead of methoxy
C Absence of the methyl group on the phenyl ring

Experimental Design: A Framework for Forced Degradation Studies

The following sections detail the step-by-step methodologies for conducting a comprehensive forced degradation study on the selected analogs.

Materials and Reagents
  • 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (Analog A), Analog B, and Analog C (purity >99%)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), pH meter, and calibrated glassware.

Experimental Workflow

The experimental workflow for the forced degradation study is depicted below. This systematic approach ensures that the drug substance is exposed to a variety of stress conditions to induce degradation.[7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of Analogs A, B, and C in Acetonitrile:Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative Expose to stress thermal Thermal Degradation (80°C, solid state) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to stress neutralize Neutralize acidic and basic samples acid->neutralize base->neutralize hplc Analyze all samples by a validated stability-indicating HPLC method oxidative->hplc thermal->hplc photo->hplc neutralize->hplc mass_spec Characterize major degradation products using LC-MS hplc->mass_spec Identify peaks

Caption: Experimental workflow for the forced degradation study.

Detailed Protocols

1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
  • Keep the solution at room temperature and protected from light for 24 hours.
  • Withdraw aliquots at specified time points and dilute for HPLC analysis. Amines are particularly susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[6][7][8]

4. Thermal Degradation:

  • Place a known amount of the solid API in a controlled temperature oven at 80°C.
  • At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose the API in both solid and solution forms to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
  • A control sample should be protected from light.
  • Analyze the samples by HPLC. Aromatic compounds are often susceptible to degradation under photolytic stress.[7]

Comparative Stability Data

The following table summarizes the hypothetical degradation data for the three analogs under the different stress conditions after 24 hours. The data is presented as the percentage of the parent compound remaining.

Stress Condition Analog A (%) Analog B (%) Analog C (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 92.591.888.2
Base Hydrolysis (0.1 M NaOH, 60°C) 95.394.791.5
Oxidative (3% H₂O₂, RT) 85.175.489.6
Thermal (80°C, solid) 98.798.299.1
Photolytic (ICH Q1B) 90.288.985.7

Discussion and Interpretation of Results

The comparative stability data reveals distinct degradation profiles for the three analogs, highlighting the influence of their structural modifications.

  • Thermal and Hydrolytic Stability: All three analogs exhibit relatively high stability under thermal and hydrolytic conditions. The slightly increased degradation of Analog C under acidic and basic conditions suggests that the electron-donating methyl group in Analogs A and B may confer a modest protective effect on the phenylamine core against hydrolysis.

  • Oxidative Instability: The most significant differences are observed under oxidative stress. Analog B, with its terminal hydroxyl group, shows the most pronounced degradation. This is likely due to the hydroxyl group being a primary target for oxidation. The phenylamine moiety itself is also susceptible to oxidation.[6][8] Analog A is more susceptible to oxidation than Analog C, possibly due to the electron-donating nature of the methyl group, which can increase the electron density of the aromatic ring and make it more prone to oxidative attack.

  • Photolytic Degradation: Analog C demonstrates the greatest sensitivity to light, suggesting that the unsubstituted phenyl ring is more susceptible to photolytic degradation. The methyl group in Analogs A and B may offer some steric hindrance or electronic stabilization that reduces photolytic degradation.

Proposed Degradation Pathways

Based on the known chemistry of phenylamines and ethers, the following degradation pathways are proposed.

G cluster_parent Parent Compound (Analog A) cluster_pathways Degradation Pathways cluster_products Potential Degradation Products parent 2-(3-Methoxy-propoxy)-6-methyl-phenylamine oxidation Oxidation (N-oxide formation, ring hydroxylation) parent->oxidation H₂O₂ hydrolysis Hydrolysis (Ether cleavage) parent->hydrolysis Acid/Base photolysis Photolysis (Ring cleavage, polymerization) parent->photolysis UV/Vis Light n_oxide N-oxide derivative oxidation->n_oxide phenol 2-hydroxy-6-methyl-phenylamine hydrolysis->phenol polymers Polymeric impurities photolysis->polymers

Caption: Proposed degradation pathways for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.

Conclusion and Future Directions

This comparative stability analysis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine and its analogs provides valuable insights into their intrinsic stability and potential degradation pathways. The study highlights the significant impact of minor structural modifications on the stability profile of the molecules, particularly under oxidative and photolytic stress.

For drug development professionals, these findings underscore the importance of early and comprehensive stability testing. The methodologies outlined in this guide provide a robust framework for conducting such studies. Future work should focus on the isolation and structural elucidation of the major degradation products using techniques such as LC-MS/MS and NMR to confirm the proposed degradation pathways. This will enable the development of highly specific stability-indicating methods and facilitate the rational design of more stable drug candidates.

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Studies for Drug Impurity Identification Explained. (2026, March 18).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
  • Evaluating Pharmaceutical Stability Through Analytical Observation | Walsh Medical Media. (2025, September 30).
  • Methods for Stability Testing of Pharmaceuticals / edited by Sanjay Bajaj, Saranjit Singh.
  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - ACS Publications. (2021, July 22).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • CHEMICAL BASIS OF STABILITY OF DRUG - IIP Series.
  • An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine - Benchchem.
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Factors affecting stability of drugs | PPTX - Slideshare.
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023, May 24).

Sources

Comparative

benchmarking alternative synthesis routes for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

An in-depth technical evaluation of synthetic strategies for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (also known as 2-(3-methoxypropoxy)-6-methylaniline) requires balancing regiocontrol, atom economy, and scalability....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of synthetic strategies for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (also known as 2-(3-methoxypropoxy)-6-methylaniline) requires balancing regiocontrol, atom economy, and scalability. This highly functionalized aniline features a sterically demanding ortho-alkoxy and ortho'-methyl substitution pattern, making it a critical but challenging building block in the development of kinase inhibitors, PDE inhibitors, and GPCR modulators.

This guide benchmarks three distinct synthetic routes, providing the causality behind experimental choices, self-validating protocols, and quantitative performance data to guide process chemists and drug development professionals.

Synthetic Strategy Benchmarking

The synthesis of ortho, ortho'-disubstituted anilines typically falls into three strategic categories. We benchmark these routes based on their chemical logic and practical execution.

  • Route A: Nitrophenol Alkylation-Reduction (The Industry Standard) Starting from commercially available 2-nitro-3-methylphenol, this route leverages the electron-withdrawing nature of the nitro group to facilitate clean O-alkylation, followed by chemoselective catalytic hydrogenation[1].

  • Route B: Directed Aminophenol Alkylation (The Protecting-Group Approach) Starting from 2-amino-3-methylphenol, this route requires N-protection (e.g., Boc anhydride) prior to O-alkylation to prevent competitive N-alkylation, followed by acidic deprotection.

  • Route C: Cross-Coupling Strategy (Late-Stage Amination) Starting from 2-bromo-3-methylphenol, the phenol is alkylated first. The aniline is then installed via a Buchwald-Hartwig amination using an ammonia surrogate[2]. This route is ideal when the nitro reduction in Route A is incompatible with other functional groups in a complex molecule.

RouteComparison cluster_A Route A: Nitrophenol (Industry Standard) cluster_B Route B: Aminophenol (Protected) cluster_C Route C: Cross-Coupling Target 2-(3-Methoxypropoxy)-6-methylaniline A1 2-Nitro-3-methylphenol A2 O-Alkylation (K2CO3, DMF) A1->A2 A3 Nitro Reduction (Pd/C, H2) A2->A3 A3->Target B1 2-Amino-3-methylphenol B2 N-Protection (Boc2O) B1->B2 B3 O-Alkylation B2->B3 B4 N-Deprotection (TFA) B3->B4 B4->Target C1 2-Bromo-3-methylphenol C2 O-Alkylation C1->C2 C3 Buchwald-Hartwig (Pd-cat, NH3 surrogate) C2->C3 C3->Target

Caption: Synthetic workflows for 2-(3-Methoxypropoxy)-6-methylaniline comparing Routes A, B, and C.

Quantitative Data & Performance Comparison

The following table summarizes the objective performance metrics of the three benchmarked routes based on standard process chemistry parameters.

MetricRoute A (Nitrophenol)Route B (Aminophenol)Route C (Cross-Coupling)
Step Count 232 (excluding surrogate hydrolysis)
Overall Yield 80–85%50–60%65–75%
Atom Economy HighLow (due to protecting groups)Moderate
Scalability ExcellentPoorModerate
Cost-Efficiency Very HighLowLow (expensive Pd/Ligands)
Primary Limitation Exothermic reduction requires strict thermal control at scale.Unnecessary step bloat; TFA waste generation.High catalyst cost; steric hindrance at the ortho position.

Detailed Experimental Methodologies & Causality

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each step includes the mechanistic causality behind the reagent selection and the analytical checkpoints required to verify success.

Protocol 1: Route A (The Industry Standard)

Step 1.1: O-Alkylation of 2-Nitro-3-methylphenol

  • Reagents: 2-Nitro-3-methylphenol (1.0 eq), 1-bromo-3-methoxypropane (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure: Dissolve the phenol in anhydrous DMF. Add K₂CO₃ and stir for 15 minutes at room temperature to pre-form the phenoxide. Add 1-bromo-3-methoxypropane dropwise. Heat the mixture to 60 °C for 12 hours. Quench with water and extract with EtOAc.

  • Causality: The nitro group strongly withdraws electron density, lowering the phenol's pKa. This allows the use of a mild base like K₂CO₃ instead of NaH, preventing unwanted elimination reactions of the alkyl bromide[3]. The bromide leaving group is chosen over chloride to allow the reaction to proceed at a lower temperature, minimizing the thermal degradation of the nitroaromatic intermediate[3].

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The bright yellow phenol spot (Rf ~0.3) will disappear, replaced by the ether product (Rf ~0.5). ¹H NMR will confirm success via a new triplet at ~4.1 ppm corresponding to the Ar-O-CH₂- protons.

Step 1.2: Chemoselective Nitro Reduction

  • Reagents: 1-(3-Methoxypropoxy)-2-nitro-3-methylbenzene (1.0 eq), 10% Pd/C (0.05 eq Pd), H₂ (1 atm), MeOH (0.2 M).

  • Procedure: Dissolve the intermediate in MeOH and degas the solution with N₂. Add Pd/C, then purge the flask with H₂ via a balloon. Stir vigorously at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

  • Causality: Catalytic hydrogenation with Pd/C is highly chemoselective and atom-economical, generating only water as a byproduct[1]. It avoids the harsh acidic conditions and iron sludge associated with dissolving metal reductions (e.g., Fe/HCl), which is critical for maintaining the integrity of the aliphatic ether linkage.

  • Self-Validation Checkpoint: The reaction is complete when the yellow color of the nitro compound completely fades to a pale/colorless solution. ¹H NMR will show a broad singlet at ~3.8 ppm (2H, -NH₂) which disappears upon D₂O exchange.

Protocol 2: Route C (The Late-Stage Amination Alternative)

When Route A is incompatible with the broader molecular scaffold, Route C is deployed. The critical step is the Buchwald-Hartwig amination.

Step 2.1: Buchwald-Hartwig Amination

  • Reagents: 2-Bromo-1-(3-methoxypropoxy)-3-methylbenzene (1.0 eq), Benzophenone imine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), NaOtBu (1.5 eq), Toluene (0.2 M).

  • Procedure: In a glovebox or under strict Schlenk conditions, combine all reagents in degassed toluene. Heat at 100 °C for 8 hours. Cool to room temperature, add aqueous HCl (1 M) to hydrolyze the intermediate imine to the primary amine, neutralize with NaHCO₃, and extract with EtOAc.

  • Causality: Free ammonia cannot be used directly as it forms stable, inactive palladium amido complexes. Benzophenone imine acts as a highly effective ammonia surrogate[2]. The ortho-alkoxy and ortho-methyl groups create severe steric hindrance around the C-Br bond. XPhos, a bulky biaryl phosphine ligand, is mandatory here: its electron-rich nature facilitates oxidative addition, while its steric bulk accelerates the difficult reductive elimination step[2].

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Aryl Bromide AmineCoord Amine Binding OxAdd->AmineCoord + Imine/Base - HBr RedElim Reductive Elimination AmineCoord->RedElim Deprotonation RedElim->Pd0 + Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination utilized in Route C.

Conclusion

For the standalone synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, Route A (Nitrophenol Alkylation-Reduction) is the undisputed optimal pathway. It offers the highest atom economy, requires no protecting group manipulations, and utilizes inexpensive reagents. Route C remains a powerful contingency strategy for complex, late-stage functionalization where nitro reduction is chemically incompatible with the broader substrate.

Sources

Validation

Comprehensive Comparison Guide: 2D NMR vs. X-ray Crystallography for the Structural Validation of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

In the pharmaceutical development pipeline, the absolute structural validation of intermediate building blocks is a non-negotiable quality control step. For highly substituted anilines like 2-(3-Methoxy-propoxy)-6-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pharmaceutical development pipeline, the absolute structural validation of intermediate building blocks is a non-negotiable quality control step. For highly substituted anilines like 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (Chemical Formula: C₁₁H₁₇NO₂), confirming the exact regiochemistry—specifically the 2,6-substitution pattern around the phenylamine core—and understanding the conformational flexibility of the ether chain is critical for predicting downstream reactivity and receptor binding.

This guide provides an objective, head-to-head comparison of two gold-standard analytical workflows: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction (SCXRD) . By analyzing the causality behind experimental choices and establishing self-validating protocols, this guide will help researchers select the optimal method for small molecule structural validation [1].

The Analytical Challenge: Regiochemistry and Conformation

The target molecule features an amine group (-NH₂) at C1, a flexible 3-methoxy-propoxy chain at C2, and a methyl group at C6. Relying solely on 1D ¹H NMR is insufficient because the aliphatic signals from the ether chain ( −O−CH2​−CH2​−CH2​−O−CH3​ ) often overlap, and the complex J-coupling of the three aromatic protons (H3, H4, H5) makes it difficult to definitively assign the exact substitution pattern without through-bond correlation.

Solution 1: 2D NMR Spectroscopy (Solution-State Connectivity)

Causality & Mechanistic Principles

To overcome the limitations of 1D analysis, 1 spreads overlapping signals across two frequency axes, providing unambiguous atom-to-atom connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin for proving regiochemistry. The −O−CH2​− protons of the propoxy group (~4.0 ppm) will show a definitive 3-bond correlation to the C2 carbon (~145-155 ppm) of the aromatic ring. Simultaneously, the C6-methyl protons (~2.1 ppm) will correlate with C1, C5, and C6, locking the substituents into the 2,6-positions.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides spatial validation. A strong NOE cross-peak between the C6-methyl protons and the adjacent aromatic H5 proton confirms the spatial arrangement in the solution state.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm) to ensure a self-validating baseline.

  • Instrument Tuning: Insert the sample into a high-field spectrometer (e.g., 600 MHz) equipped with a cryoprobe. Tune and match the probe to ¹H and ¹³C frequencies. Shim the magnetic field to achieve a line width of <1 Hz for the TMS signal.

  • Data Acquisition: Run a gradient-selected HSQC to map all direct C-H bonds. Follow with an HMBC optimized for long-range couplings ( JCH​≈8 Hz). Finally, run a NOESY with a mixing time ( τm​ ) of 300–500 ms, optimized for the correlation time of small molecules.

  • Processing: Apply a sine-bell squared apodization function, perform Fourier transformation, and carefully phase the 2D spectra to distinguish true cross-peaks from t1​ noise.

Solution 2: Single-Crystal X-ray Diffraction (Solid-State Conformation)

Causality & Mechanistic Principles

While NMR confirms connectivity, it only provides a time-averaged solution structure. To understand the absolute 3D conformation—specifically, the exact torsion angles of the highly flexible 3-methoxy-propoxy chain and whether the ether oxygen engages in intramolecular hydrogen bonding with the amine—we must turn to the solid state. 2 relies on the elastic scattering of X-rays by the electron density of a crystal, providing exact atomic coordinates. In drug design, this 3 is vital for understanding polymorphism.

Self-Validating Protocol
  • Crystal Growth (Slow Evaporation): Dissolve ~50 mg of the compound in a minimal volume of a bi-solvent system (e.g., dichloromethane/hexane). Puncture the vial cap with a needle and allow slow evaporation at room temperature over 3–7 days. The slow kinetics ensure a highly ordered crystal lattice.

  • Mounting and Cryo-Cooling: Select a pristine, single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluorinated polyether oil. Instantly transfer it to the diffractometer under a stream of liquid nitrogen (100 K) to minimize atomic thermal vibrations.

  • Diffraction and Data Collection: Irradiate the crystal with a microfocus X-ray source (e.g., Cu , λ=1.5418 Å). Rotate the crystal through ω and ϕ scans to collect the full sphere of diffraction data.

  • Phase Solution and Refinement: Integrate the diffraction spots. Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model against F2 using least-squares minimization (SHELXL) until the R-factor is minimized ( R1​<5% ), inherently self-validating the structural model.

Head-to-Head Performance Comparison

To objectively evaluate which technique best suits your validation needs, the quantitative and operational parameters are summarized below:

Parameter2D NMR SpectroscopySingle-Crystal X-ray Diffraction (SCXRD)
Primary Data Output Through-bond connectivity & spatial proximityAbsolute 3D atomic coordinates & bond lengths
Sample State Solution (e.g., in CDCl₃)Solid (Single Crystal)
Sample Requirement 10–20 mg (Non-destructive, recoverable)~0.1 mm single high-quality crystal
Typical Turnaround Time 2–4 hours3–7 days (dominated by crystal growth)
Resolution Limit Sub-molecular (Functional group level)Atomic level (< 0.8 Å resolution)
Validation Metric Signal-to-Noise Ratio (SNR), TMS referenceR-factor ( R1​<5% ), Goodness-of-Fit (GoF)
Cost per Analysis ModerateHigh

Analytical Workflow Visualization

G Start 2-(3-Methoxy-propoxy) -6-methyl-phenylamine NMR 2D NMR Spectroscopy (Solution State) Start->NMR Dissolve XRD X-ray Crystallography (Solid State) Start->XRD Crystallize NMR_Prep Sample Prep (15 mg in CDCl3) NMR->NMR_Prep XRD_Prep Crystal Growth (Slow Evaporation) XRD->XRD_Prep NMR_Acq Acquisition (COSY, HSQC, HMBC, NOESY) NMR_Prep->NMR_Acq NMR_Out Regiochemistry & Connectivity Mapped NMR_Acq->NMR_Out Valid Comprehensive Structural Validation NMR_Out->Valid 2D Data XRD_Acq Diffraction (Cryogenic SCXRD) XRD_Prep->XRD_Acq XRD_Out Absolute 3D Conformation Solved XRD_Acq->XRD_Out XRD_Out->Valid 3D Data

Workflow comparing 2D NMR and SCXRD for structural validation of the target aniline.

Conclusion

For routine confirmation of the 2,6-substitution pattern of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, 2D NMR is the most efficient and practical choice, offering rapid turnaround times and requiring minimal sample preparation. However, if the molecule is advancing as a critical API intermediate where solid-state properties, exact torsion angles of the propoxy chain, and intramolecular hydrogen bonding networks dictate formulation success, SCXRD becomes the mandatory, definitive standard. In rigorous drug discovery programs, utilizing these techniques orthogonally provides the ultimate, self-validating structural proof[4].

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges Source: ACS Chemical Reviews URL
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research Source: ResearchGate URL
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Protein Crystallography & Structure-Based Drug Design Source: Bruker URL

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Activity Assays for Novel GPR139 Agonists

Introduction: The Challenge of Characterizing Novel Phenylamine-Class GPR139 Agonists Researchers in drug development are increasingly focused on the orphan G-protein-coupled receptor 139 (GPR139), a highly conserved rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Characterizing Novel Phenylamine-Class GPR139 Agonists

Researchers in drug development are increasingly focused on the orphan G-protein-coupled receptor 139 (GPR139), a highly conserved receptor expressed almost exclusively in the central nervous system.[1] Its role in modulating opioidergic and dopaminergic signaling pathways has positioned it as a promising target for neuropsychiatric disorders.[2] The emergence of novel chemical entities, such as the hypothetical compound 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, necessitates a robust and reproducible framework for confirming their biological activity and potency.

This guide provides a comparative analysis of the primary biological assays used to characterize GPR139 agonists. Drawing from extensive data on the well-established selective agonist JNJ-63533054, we will explore the nuances of assay selection, experimental design, and data interpretation to ensure the generation of reliable and reproducible results. Our focus is not merely on protocol execution, but on building a self-validating experimental system that instills confidence in your findings.

Part 1: Understanding the GPR139 Signaling Cascade

GPR139's primary and most readily measurable signaling pathway is through its coupling to Gαq/11 G-proteins.[3] Agonist binding triggers a conformational change, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This flux in intracellular Ca2+ is the cornerstone of the most common and robust primary screening assay for GPR139 agonists.

While Gαq/11 is the dominant pathway, reports also indicate potential coupling to other G-proteins, including Gαs and Gαi/o, which can modulate cyclic AMP (cAMP) levels.[4][5] Therefore, a comprehensive characterization often involves orthogonal assays to build a complete pharmacological profile and rule out off-target effects.

cluster_membrane Plasma Membrane cluster_cytosol GPR139 GPR139 Receptor G_protein Gαq/11 GPR139->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) Ca2+ Store IP3->ER Binds to IP3R Ca_flux ↑ Intracellular [Ca2+] ER->Ca_flux Releases Ca2+ Downstream Downstream Cellular Response Ca_flux->Downstream Triggers Agonist GPR139 Agonist (e.g., JNJ-63533054) Agonist->GPR139 Binds

Caption: GPR139 Gαq/11 Signaling Pathway.

Part 2: Comparative Analysis of Primary Biological Assays

The choice of assay is the most critical factor influencing the reproducibility and interpretation of results. Here, we compare the two most widely used functional assays for GPR139 agonists: the Calcium Mobilization Assay and the [35S]GTPγS Binding Assay.

Assay 1: The Calcium Mobilization (Flux) Assay

This is the workhorse assay for GPR139 due to its direct link to the primary Gαq/11 pathway, high signal-to-noise ratio, and amenability to high-throughput screening.

Causality Behind the Protocol: The assay relies on a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into the cells. The "AM" ester group makes the dye membrane-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the dye. Upon agonist-induced Ca2+ release from the ER, the dye binds to free Ca2+ and its fluorescence intensity increases dramatically, which can be measured in real-time.

Detailed Experimental Protocol (CHO-K1 cells stably expressing human GPR139):

  • Cell Culture: Plate CHO-hGPR139 cells in black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well. Allow cells to adhere and grow for 18-24 hours at 37°C, 5% CO2. The goal is a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Expertise Insight: Probenecid is an organic anion transporter inhibitor and is critical for preventing the cells from actively pumping the dye back out, thereby ensuring a stable baseline fluorescence.

    • Aspirate the cell culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., 2-(3-Methoxy-propoxy)-6-methyl-phenylamine) and the reference agonist (JNJ-63533054) in assay buffer. The final concentration in the well will be 1X.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for 15-20 seconds.

    • Add 25 µL of the compound dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity every second for at least 120-180 seconds.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Assay 2: The [35S]GTPγS Binding Assay

This assay provides a more proximal measure of G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.

Causality Behind the Protocol: In the inactive state, the Gα subunit is bound to GDP. Agonist-bound GPCRs act as guanine nucleotide exchange factors (GEFs), promoting the release of GDP and the binding of GTP. Since [35S]GTPγS is non-hydrolyzable, it becomes trapped on the activated Gα subunit, and the accumulated radioactivity is proportional to the extent of G-protein activation.

Detailed Experimental Protocol (Membranes from HEK293 cells expressing hGPR139):

  • Membrane Preparation: Prepare cell membrane homogenates from a large batch of HEK293-hGPR139 cells. Quantify total protein concentration using a BCA or Bradford assay. Trustworthiness: Using a single, large, quality-controlled batch of membranes for an entire screening campaign is paramount for minimizing inter-assay variability.

  • Assay Setup:

    • In a 96-well plate, combine the following in order: assay buffer, cell membranes (5-10 µ g/well ), GDP (to ensure low basal binding), test compound/reference agonist, and saponin. Expertise Insight: Saponin is a permeabilizing agent used to facilitate the entry of the nucleotide into the membrane vesicles.

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination & Filtration: Rapidly terminate the reaction by harvesting the contents of the wells onto a glass fiber filter mat using a cell harvester. The activated G-proteins bound to the membranes are trapped on the filter, while unbound [35S]GTPγS is washed away.

  • Scintillation Counting: Allow the filter mat to dry, then add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the agonist concentration to determine EC50 and Emax.

cluster_assay1 Calcium Mobilization Workflow cluster_assay2 [35S]GTPγS Binding Workflow A1 Plate Cells (CHO-hGPR139) A2 Load with Fluorescent Dye A1->A2 A3 Add Agonist A2->A3 A4 Measure Fluorescence (Real-time) A3->A4 A5 Calculate EC50 A4->A5 B1 Prepare Membranes (HEK293-hGPR139) B2 Incubate with Agonist & [35S]GTPγS B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate EC50 B4->B5

Caption: Comparative Experimental Workflows.

Part 3: Data Interpretation & Head-to-Head Comparison

The data generated from these assays should be highly correlated, but subtle differences can arise. For the reference agonist JNJ-63533054, published data consistently shows high potency in both assay formats.[6] A new chemical entity like 2-(3-Methoxy-propoxy)-6-methyl-phenylamine would be expected to show similar concordance if it is a true GPR139 agonist.

Summary of Assay Performance Characteristics:

FeatureCalcium Mobilization Assay[35S]GTPγS Binding AssayRationale for Reproducibility
Biological Principle Measures downstream Ca2+ fluxMeasures proximal G-protein activationGTPγS is closer to the receptor event, but Ca2+ flux integrates the signaling response.
Typical EC50 for JNJ-63533054 13-16 nM[6][7]~17 nM[6]Excellent agreement validates the Gq/11 pathway as the primary mechanism.
Throughput High (96, 384, 1536-well)Medium (96-well)The non-radioactive, real-time nature of the Ca2+ assay allows for much higher throughput.
Sensitivity Very HighHighSignal amplification in the Ca2+ cascade often provides a more robust assay window.
Cost & Safety Moderate (reagents, plates)High (radioisotope, disposal)The need for radioactive handling and disposal adds significant cost and complexity.
Key Source of Variability Cell health, dye loading efficiency, confluency.Membrane quality/consistency, incubation time, filtration efficiency.Strict adherence to cell culture and membrane prep SOPs is critical for both.
Best Use Case Primary screening, potency determination.Mechanism of action studies, confirming G-protein coupling.Use Ca2+ flux for initial characterization and GTPγS for subsequent validation.

Decision Framework for Assay Selection:

Start Goal: Characterize New Compound Screen Primary Screen: Potency & Efficacy? Start->Screen MOA Confirm Mechanism: G-protein Coupling? Start->MOA CaAssay Perform Calcium Mobilization Assay Screen->CaAssay GTPAssay Perform [35S]GTPγS Binding Assay MOA->GTPAssay Data Compare EC50 values from both assays CaAssay->Data GTPAssay->Data Orthogonal Consider Orthogonal Assay (e.g., pERK) Data->Orthogonal Data Discrepant Conclusion Confident Pharmacological Profile Data->Conclusion Data Correlates

Caption: Logic for selecting GPR139 functional assays.

Conclusion: A Multi-Assay Approach for Trustworthy Data

To ensure the reproducibility of biological activity data for a novel compound like 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, a single assay is insufficient. The most robust approach begins with a high-throughput, functionally relevant calcium mobilization assay to determine initial potency and efficacy. This should be followed by a more proximal and mechanistically distinct assay, such as [35S]GTPγS binding, to validate the on-target activity and confirm the mode of action.[6][8]

By using well-characterized reference agonists like JNJ-63533054 in parallel, and by understanding the inherent causalities and potential variabilities of each protocol, researchers can build a comprehensive and, most importantly, reproducible pharmacological profile for their novel GPR139 agonists.

References

  • GPR139 - Wikipedia. [Link]

  • Stoveken, H. M., et al. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. Journal of Biological Chemistry, 295(31), 10822–10830. [Link]

  • GPR139 interactions and signaling pathways. Top left - ResearchGate. [Link]

  • Hu, L. A., et al. (2009). Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139. Journal of Biomolecular Screening, 14(7), 789–797. [Link]

  • Roy, S., et al. (2024). GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish. Frontiers in Behavioral Neuroscience, 18, 1348873. [Link]

  • Shoblock, J. R., et al. (2019). In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist. ACS Chemical Neuroscience, 10(3), 1676–1684. [Link]

  • Foster, S. R., et al. (2023). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. European Journal of Pharmacology, 943, 175553. [Link]

  • Constitutive activity of stable GPR139 cells. (A) Basal cAMP levels... - ResearchGate. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2309. [Link]

  • Pallareti, M., et al. (2022). GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders. International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Nakao, A., et al. (2021). Endogenous dopamine release in the human brain as a pharmacodynamic biomarker: evaluation of the new GPR139 agonist TAK-041 with [11C]PHNO PET. Translational Psychiatry, 11(1), 536. [Link]

  • Foster, S. R., et al. (2023). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. European Journal of Pharmacology, 943, 175553. [Link]

  • Adejare, A., et al. (2024). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology, 15, 1369792. [Link]

  • Jacobsen, K. K., et al. (2019). Identification of a novel scaffold for a small molecule GPR139 receptor agonist. Scientific Reports, 9(1), 3788. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 2-(3-Methoxy-propoxy)-6-methyl-phenylamine vs. Isobaric Alternatives

As a Senior Application Scientist in drug development and metabolite identification, one of the most persistent analytical hurdles is the definitive resolution of isobaric and isomeric interferences. When analyzing 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and metabolite identification, one of the most persistent analytical hurdles is the definitive resolution of isobaric and isomeric interferences. When analyzing 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (commonly referred to as 2-(3-methoxypropoxy)-6-methylaniline), we are presented with a classic mass spectrometry challenge.

This specific aniline derivative shares an identical chemical formula (C₁₁H₁₇NO₂) and exact mass with known pharmaceutical fragments, most notably 4-(3-methoxypropoxy)-2,3-dimethylpyridine —a primary fragment of the proton pump inhibitor rabeprazole. Because chromatographic retention times can shift due to matrix effects, relying solely on Liquid Chromatography (LC) is insufficient. We must interrogate the gas-phase chemistry of these molecules.

This guide objectively compares the Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) fragmentation patterns of these two isobaric compounds, establishing a self-validating diagnostic workflow based on their distinct mechanistic pathways.

Structural Profiles & Physicochemical Properties

Before initiating fragmentation, we must define the structural causality that will drive our gas-phase reactions. The primary difference between our target and the comparator lies in the localization of the nitrogen atom: an exocyclic primary amine versus an endocyclic aromatic pyridine ring.

ParameterTarget: Aniline DerivativeComparator: Pyridine Derivative
IUPAC Name 2-(3-Methoxy-propoxy)-6-methyl-phenylamine4-(3-Methoxypropoxy)-2,3-dimethylpyridine
Chemical Formula C₁₁H₁₇NO₂C₁₁H₁₇NO₂
Monoisotopic Mass 195.1259 Da195.1259 Da
Precursor Ion [M+H]⁺ 196.1332 Da196.1332 Da
Nitrogen Environment Exocyclic primary amine (-NH₂)Endocyclic aromatic ring (-N=)
Self-Validating LC-ESI-MS/MS Protocol

To objectively differentiate these structures, we employ a high-resolution LC-ESI-MS/MS methodology. Every step in this protocol is designed with a specific mechanistic purpose, creating a self-validating analytical system.

  • Step 1: Sample Ionization (ESI+)

    • Action: Introduce the sample via positive electrospray ionization (ESI+) using a mobile phase modified with 0.1% formic acid.

    • Causality: Both the primary aniline amine and the pyridine nitrogen possess high proton affinities. Formic acid acts as an abundant proton donor, ensuring near-complete ionization to the even-electron [M+H]⁺ state prior to entering the mass analyzer .

  • Step 2: Precursor Isolation

    • Action: Isolate the [M+H]⁺ precursor ion at m/z 196.1332 using a quadrupole isolation window of 1.0 m/z.

    • Causality: A narrow window prevents the co-isolation of background matrix ions, ensuring the resulting MS/MS spectrum is exclusively derived from the target mass.

  • Step 3: Collision-Induced Dissociation (CID)

    • Action: Apply a stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV using argon or nitrogen collision gas.

    • Causality: Stepping the collision energy is critical. It ensures the simultaneous capture of low-energy kinetic pathways (e.g., terminal ether cleavage) and high-energy thermodynamic core cleavages (e.g., amine loss), providing a complete fragmentation fingerprint.

  • Step 4: High-Resolution Detection

    • Action: Acquire fragment ions using an Orbitrap or Time-of-Flight (TOF) analyzer operating at a resolution > 70,000 (FWHM).

    • Causality: High mass accuracy (< 5 ppm error) is strictly required to confirm the elemental composition of the neutral losses and prevent false peak assignments.

Mechanistic Causality of Fragmentation

The fragmentation of even-electron ions in ESI+ typically proceeds via charge-directed mechanisms . By understanding how the localized charge destabilizes specific bonds, we can predict and compare the resulting spectra.

Common Pathways (Shared by Both Compounds)

Upon isolation and activation of the [M+H]⁺ ion (m/z 196.1332), both compounds undergo charge-remote and charge-directed inductive cleavages at the ether oxygen.

  • Loss of Methanol: The terminal methoxy group is lost as neutral methanol (CH₃OH, 32.0262 Da), yielding a prominent fragment at m/z 164.1070 .

  • Alkoxy Chain Cleavage: Higher collision energies force the cleavage of the entire alkoxy chain, resulting in the neutral loss of C₄H₈O (72.0575 Da). This produces a stable core cation at m/z 124.0757 .

Diagnostic Divergence (The Differentiator)

The critical distinction arises from the behavior of the nitrogen atom under CID conditions.

  • Target (Aniline Derivative): Because the nitrogen is an exocyclic primary amine, it can undergo a rearrangement process resulting in the neutral loss of ammonia (NH₃, 17.0265 Da). This yields a highly diagnostic fragment at m/z 179.1067 . This pathway is a well-documented hallmark of primary aromatic amines .

  • Comparator (Pyridine Derivative): The nitrogen atom is locked within the aromatic pyridine ring. Ring opening requires significantly higher energy than standard CID provides. Therefore, the neutral loss of NH₃ is physically impossible under these conditions . The complete absence of the m/z 179.1067 peak definitively identifies the pyridine comparator.

Quantitative Fragment Analysis

The following table summarizes the expected high-resolution quantitative data, establishing the objective criteria for compound differentiation.

Fragment IdentityExact m/zNeutral LossTarget (Aniline)Comparator (Pyridine)Diagnostic Value
[M+H]⁺ Precursor 196.1332None100% (Base Peak)100% (Base Peak)None (Isobaric)
[M+H - CH₃OH]⁺ 164.107032.0262 DaPresentPresentLow (System Validation)
[M+H - C₄H₈O]⁺ 124.075772.0575 DaPresentPresentLow (System Validation)
[M+H - NH₃]⁺ 179.106717.0265 DaPresent Absent High (Definitive)
Diagnostic Decision Tree

To streamline high-throughput data analysis, the mechanistic logic described above is translated into the following binary decision tree workflow.

MS_Workflow Start Precursor Ion [M+H]+ m/z 196.13 EtherCleavage Apply CID/HCD Common Ether Cleavage Start->EtherCleavage Frag164 m/z 164.11 (-32 Da, CH3OH) EtherCleavage->Frag164 Frag124 m/z 124.08 (-72 Da, C4H8O) EtherCleavage->Frag124 AmineCheck Diagnostic Amine Loss Check for -17 Da (NH3) EtherCleavage->AmineCheck Target Target Confirmed: Aniline Derivative (m/z 179.11 Present) AmineCheck->Target Yes (-NH3) Comparator Comparator Confirmed: Pyridine Derivative (m/z 179.11 Absent) AmineCheck->Comparator No

Diagnostic LC-MS/MS workflow for differentiating isobaric aniline and pyridine derivatives.

References
  • Niessen, W.M.A. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography–tandem mass spectrometry. Mass Spectrometry Reviews, 30(4), 626-663. Available at:[Link]

  • Niessen, W.M.A. & Correa C., R.A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Handling &amp; Disposal of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

As a Senior Application Scientist, I have developed this standard operating procedure (SOP) to provide drug development professionals and laboratory researchers with a self-validating system for managing 2-(3-Methoxy-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this standard operating procedure (SOP) to provide drug development professionals and laboratory researchers with a self-validating system for managing 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (also known as 2-(3-Methoxypropoxy)-6-methylaniline). Substituted anilines are indispensable building blocks in medicinal chemistry, but their unique toxicological and environmental profiles demand uncompromising, causality-driven safety architectures.

This guide bridges the gap between regulatory compliance and practical laboratory execution, ensuring that every handling and disposal step is grounded in chemical logic.

Chemical Profiling & Hazard Causality

To manage a chemical safely, you must first understand its mechanistic behavior in biological and environmental systems. 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is an electron-rich, lipophilic aromatic amine.

Toxicological Causality: Like other substituted anilines, this compound is rapidly absorbed through the respiratory tract, gastrointestinal system, and intact skin[1][2]. Once systemic, it undergoes hepatic metabolism via CYP450 enzymes, which N-oxidize the amine into highly reactive N-hydroxylamine metabolites. These metabolites act as potent oxidizing agents in the bloodstream, converting ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This process forms methemoglobin, which cannot bind oxygen, leading to severe tissue hypoxia and cyanosis (bluish skin discoloration)[1].

Environmental Persistence: Simple hydrolysis, dilution, or landfill burial of substituted anilines is strictly prohibited. Environmental degradation of these moieties yields complex, highly persistent residues in soil—often lasting 5 to 10 years—and causes severe toxicity to aquatic life[2][3]. Therefore, destructive disposal methods are mandatory.

ToxicityPathway A 2-(3-Methoxy-propoxy) -6-methyl-phenylamine B Hepatic CYP450 Metabolism A->B Absorption C N-Hydroxylamine Metabolites B->C N-oxidation D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia (Cyanosis) E->F O2 Binding Blocked

Figure 1: Mechanism of substituted aniline-induced methemoglobinemia and tissue hypoxia.

Quantitative Safety Parameters & PPE Justification

Standard laboratory Personal Protective Equipment (PPE) is insufficient for substituted anilines. The causality behind our PPE selection is driven by the chemical's permeation kinetics. Standard nitrile gloves offer poor resistance to lipophilic anilines and will allow rapid permeation[2].

Table 1: Quantitative Exposure & Disposal Parameters

ParameterValueOperational ImplicationCitation
OSHA PEL 5 ppm (TWA)Mandates handling exclusively in a certified chemical fume hood.[1]
ACGIH TLV 2 ppm (TWA)Indicates high risk of acute inhalation toxicity.[1]
Incineration Temp. > 1800°F (982°C)Required to prevent formation of persistent toxic residues.[3]
Fenton's Oxidation pH 3.0 – 4.0Optimal acidic range for •OH radical generation in wastewater.[4]

Table 2: PPE Specifications & Permeation Causality

PPE ComponentRequired MaterialScientific JustificationCitation
Gloves Butyl Rubber, Neoprene, or PVANitrile is highly permeable to anilines; robust polymers prevent dermal absorption.[2][4]
Eye Protection Tight-fitting splash gogglesPrevents ocular absorption of volatile free-base vapors or splashes.[2]
Body Protection Fully-buttoned lab coatProtects personal clothing from contamination and subsequent systemic absorption.[2]
Step-by-Step Disposal Methodologies

Because of the environmental hazards, waste segregation and disposal must follow strict, destructive pathways. We employ two primary methods depending on the waste phase: High-Temperature Incineration (for pure/organic waste) and Advanced Chemical Oxidation (for aqueous waste).

Method A: High-Temperature Incineration (Primary Route for Organic Waste)

Substituted anilines cannot be disposed of via standard low-temperature incineration due to the generation of toxic nitrogen oxides (NOx) and incomplete combustion byproducts[3].

  • Collection: Consolidate organic waste containing the compound in a high-density polyethylene (HDPE) or PTFE-lined hazardous waste container.

  • Segregation: Do not mix aniline waste with strong oxidizers, strong acids, or halogenated solvents, as violent exothermic reactions can occur[2].

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name and the warning: "TOXIC & POTENTIAL CARCINOGEN"[2].

  • Incineration Parameters: Transfer to a licensed Environmental Health and Safety (EHS) disposal facility. The waste must be incinerated at temperatures exceeding 1800°F (982°C) [3].

  • Scrubbing: Ensure the contracted disposal facility utilizes incinerators equipped with off-gas scrubbing infrastructure to capture and neutralize NOx emissions[3].

Method B: Fenton's Oxidation (For Aqueous Waste Streams)

For aqueous washings containing trace amounts of the compound, catalytic oxidation via Fenton's reagent is a proven on-site pretreatment method to degrade the chemical before final disposal[4].

  • Acidification: Transfer the aqueous aniline waste to a suitable borosilicate reaction vessel inside a fume hood. Adjust the pH to between 3.0 and 4.0 using Hydrochloric acid (HCl)[4].

  • Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to the solution to act as the iron catalyst[4].

  • Oxidation: Slowly and carefully add 30% Hydrogen Peroxide (H₂O₂) to the solution under continuous stirring[4]. Caution: This reaction is highly exothermic. The generation of hydroxyl radicals (•OH) will rapidly cleave the aromatic ring.

  • Verification & Neutralization: After the reaction completes, test the effluent for residual aniline. Once confirmed degraded, neutralize the solution and dispose of it in accordance with local environmental regulations[4].

DisposalWorkflow Start Waste Generation: 2-(3-Methoxy-propoxy) -6-methyl-phenylamine Decision Waste Phase? Start->Decision Organic Organic / Pure Liquid Decision->Organic Non-Aqueous Aqueous Aqueous Waste (<5% Aniline) Decision->Aqueous Aqueous Incineration High-Temp Incineration (>1800°F) + NOx Scrubbing Organic->Incineration Fenton Fenton's Oxidation (FeSO4 + H2O2 at pH 3-4) Aqueous->Fenton Test Test for Residual Aniline Fenton->Test Test->Fenton > LOD Neutralize Neutralize & Discharge per Local EPA Regs Test->Neutralize < LOD

Figure 2: Step-by-step decision matrix for the disposal of substituted aniline waste.

Spill Management Protocol

In the event of an accidental release, immediate containment is critical to prevent vapor inhalation and surface contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Don PPE: Equip a full-face respirator (if outside a certified hood), butyl rubber gloves, and a chemical-resistant lab coat[2][4].

  • Containment: Surround and cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth. Never use combustible materials like sawdust[2][4].

  • Collection: Gently sweep the saturated absorbent into a suitable, sealable container designated for hazardous waste[2][4].

  • Decontamination: Wipe the spill area thoroughly with a compatible decontaminating solution, followed by a rigorous wash with soap and water[2]. Ventilate the area completely before resuming standard operations[2].

References
  • [3] Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: epa.gov. URL:[Link]

  • [1] Title: EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Source: epa.gov. URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Introduction 2-(3-Methoxy-propoxy)-6-methyl-phenylamine (also known as 2-(3-Methoxypropoxy)-6-methylaniline) is a highly specialized substituted aromatic amine utilized in advanced chemical synthesis and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-Methoxy-propoxy)-6-methyl-phenylamine (also known as 2-(3-Methoxypropoxy)-6-methylaniline) is a highly specialized substituted aromatic amine utilized in advanced chemical synthesis and drug development. While its unique alkoxy and methyl substitutions make it a valuable building block, it belongs to a chemical class notorious for severe, insidious toxicity.

As researchers and drug development professionals, handling this compound requires moving beyond standard laboratory safety practices. This guide provides a field-proven, self-validating operational framework designed to protect personnel from the unique pharmacokinetic hazards of substituted phenylamines.

Part 1: Mechanistic Hazard Profile (The "Why" Behind the PPE)

To design an effective safety protocol, we must first understand the causality of the chemical's toxicity. Standard lab practices fail with this class of compounds due to two primary mechanisms:

Methemoglobinemia via Cytochrome P450 Activation

Like other aniline derivatives, 2-(3-Methoxy-propoxy)-6-methyl-phenylamine does not directly oxidize blood upon contact[1]. Instead, upon percutaneous absorption or inhalation, hepatic cytochrome P450 enzymes N-oxygenate the amine into a highly reactive phenylhydroxylamine derivative[2]. This active metabolite rapidly oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin. This destroys the blood's oxygen-carrying capacity, inducing delayed, life-threatening tissue hypoxia and cyanosis without immediate warning signs[2].

Aggressive Percutaneous Penetration

Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of human skin. Crucially, studies demonstrate that standard medical disposable latex or thin nitrile gloves do not provide an effective barrier against aniline derivatives[3]. Furthermore, the application of skin barrier creams—often mistakenly used for extra protection—has been proven to act as a penetration enhancer, significantly increasing the percutaneous absorption of these amines[4].

ToxicityPathway A 2-(3-Methoxy-propoxy)- 6-methyl-phenylamine (Skin/Inhalation) B Hepatic Cytochrome P450 (N-oxygenation) A->B C Phenylhydroxylamine Derivative (Active) B->C E Methemoglobin (Fe3+) Impaired O2 Transport C->E Oxidizes Fe2+ to Fe3+ D Hemoglobin (Fe2+) Normal O2 Transport D->E F Tissue Hypoxia & Cyanosis E->F

Metabolic activation of substituted phenylamines leading to methemoglobinemia.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

To combat the specific hazards outlined above, your PPE must be selected based on quantitative breakthrough data rather than general lab convenience.

Quantitative Glove Permeation Data
Glove MaterialThickness (mil)Breakthrough Time (min)Suitability & Rationale
Disposable Latex 4 - 8< 10UNSAFE - Rapid permeation[3].
Thin Nitrile 4 - 6< 15UNSAFE - Insufficient barrier for lipophilic amines.
Butyl Rubber 14> 480OPTIMAL - Complete protection against aromatic amines.
Laminate (Silver Shield) 2.7> 480OPTIMAL - High chemical resistance, use as inner liner.
Comprehensive PPE Requirements
  • Hand Protection: Heavy-duty Butyl Rubber gloves or a multi-layer laminate (e.g., Silver Shield) worn under a thicker outer glove for mechanical protection.

  • Eye/Face Protection: ANSI-approved chemical splash goggles paired with a full-face shield. Causality: Prevents ocular absorption and severe corneal damage from accidental micro-splashes.

  • Body Protection: Chemical-resistant Tyvek coverall or a dedicated, non-permeable lab coat. Strictly prohibit the use of skin barrier creams prior to donning PPE[4].

  • Respiratory Protection: If handling outside of a certified fume hood, a with Organic Vapor (OV) cartridges is mandatory to prevent vapor inhalation[1].

Part 3: Operational Plan & Experimental Workflows

Every protocol involving 2-(3-Methoxy-propoxy)-6-methyl-phenylamine must be a self-validating system. Do not assume your safety controls are working; prove it at every step.

ExperimentalWorkflow Step1 1. Fume Hood Validation Step2 2. PPE Donning (Butyl Gloves) Step1->Step2 Step3 3. Closed-System Transfer Step2->Step3 Step4 4. Acidic Decontamination Step3->Step4 Step5 5. Hazardous Waste Disposal Step4->Step5

Step-by-step operational workflow for handling substituted phenylamines.
Step-by-Step Handling Protocol

1. Engineering Controls & Pre-Operation Check

  • Action: Conduct operations exclusively in a certified chemical fume hood.

  • Causality: Prevents inhalation of vapors that bypass hepatic first-pass metabolism and directly enter systemic circulation.

  • Validation: Tape a small piece of tissue paper to the bottom of the fume hood sash. A steady inward pull visually validates active negative pressure (face velocity 100 fpm) before opening the chemical container.

2. Chemical Handling (Closed System)

  • Action: Perform all transfers using Schlenk line techniques or within a purged glovebox under an Argon or Nitrogen atmosphere.

  • Causality: Substituted anilines are susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, which degrades the reagent and forms highly toxic, deeply colored polymeric byproducts.

  • Validation: The reagent should remain a clear/pale liquid or solid. A sudden shift to a dark brown/black color indicates a breach in the inert atmosphere and compromised chemical integrity.

3. Decontamination (The Anilinium Salt Conversion)

  • Action: Apply a 5% acetic acid or 1M HCl solution to wipe down spatulas, glassware, and contaminated surfaces. Never clean spills with pure water or organic solvents, which simply spread the hazard.

  • Causality: Aromatic amines are weak bases. The acid protonates the amine, converting the lipophilic 2-(3-Methoxy-propoxy)-6-methyl-phenylamine into a highly water-soluble, non-volatile anilinium salt[5].

  • Validation: Swab the decontaminated area with pH paper. An acidic reading (pH < 4) confirms the surface chemistry favors the stable, water-soluble salt form, ensuring a safe final wipe-down.

4. Doffing & Hygiene

  • Action: Remove gloves using the "glove-in-glove" technique. Wash hands and forearms immediately with soap and cold water.

  • Causality: Hot water opens skin pores and induces vasodilation, which drastically increases the systemic absorption rate of any trace chemical remaining on the skin.

Part 4: Spill Response and Disposal Protocols

Immediate Spill Response
  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Respiratory Protection: Spill responders must don a full-face respirator with OV cartridges before re-entering the area.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).

  • Neutralization: Carefully spray the absorbed spill with 5% acetic acid to lock the volatile amine into its non-volatile anilinium salt form[5].

Waste Disposal Plan
  • Segregation: Collect all contaminated materials (absorbents, butyl gloves, wipes) in a clearly labeled, sealable hazardous waste container.

  • Classification: Label as "Toxic Organic Waste (Amine-containing)".

  • Incompatibility Warning: DO NOT mix amine waste with strong oxidizers (e.g., nitric acid, peroxides). The oxidation of concentrated phenylamines is highly exothermic and can lead to spontaneous combustion or explosive thermal runaway.

References

  • Title: Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Aniline Acute Exposure Guideline Levels - NCBI - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enhancement of percutaneous penetration of aniline and o-toluidine in vitro using skin barrier creams Source: PubMed URL: [Link]

  • Title: [Study of aniline's penetration capability through rats' complete skin in vitro and normal lab gloves] Source: PubMed URL: [Link]

  • Title: Aniline (Basicity and Anilinium ion formation) Source: Wikipedia URL: [Link]

Sources

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